Mpo-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,5-diaminobenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(17)15(14)11(8)16/h1-5H,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGKULXCFQNQPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mpo-IN-8: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mpo-IN-8 is an orally active small molecule inhibitor of myeloperoxidase (MPO), a key enzyme implicated in inflammatory processes. This guide provides a detailed overview of the mechanism of action of this compound, focusing on its role in mitigating inflammatory responses through the inhibition of MPO activity. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of myeloperoxidase. MPO, a heme-containing peroxidase, is abundantly expressed in the azurophilic granules of neutrophils. Upon neutrophil activation at sites of inflammation, MPO is released into the extracellular space where it catalyzes the production of hypochlorous acid (HOCl), a potent and damaging reactive oxygen species, from hydrogen peroxide (H₂O₂) and chloride ions.
The primary mechanism of action of this compound is the suppression of this catalytic activity. By inhibiting MPO, this compound effectively reduces the generation of hypochlorous acid. This, in turn, mitigates downstream inflammatory events, including the inhibition of neutrophil extracellular trap (NET) formation, a process known as NETosis.[1]
Quantitative Data
Currently, specific IC50 or Ki values for this compound are not publicly available in the reviewed literature. For context, a related compound, MPO-IN-7, has reported IC50 values for its inhibitory activity against various enzymes.
| Compound | Target Enzyme | IC50 Value (µM) |
| MPO-IN-7 | Myeloperoxidase (MPO) | 4.5 |
| MPO-IN-7 | α-glucosidase | 41 |
| MPO-IN-7 | Dipeptidyl peptidase-4 (DPP-4) | 25 |
Table 1: IC50 values for the related compound MPO-IN-7 against various enzymes.
Signaling Pathway
The signaling pathway affected by this compound centers on the inflammatory cascade mediated by activated neutrophils. The diagram below illustrates the key steps in this pathway and the point of intervention for this compound.
Caption: this compound inhibits MPO, blocking HOCl production and subsequent NETosis.
Experimental Protocols
In Vitro Myeloperoxidase (MPO) Inhibition Assay
This assay is designed to quantify the direct inhibitory effect of this compound on MPO enzymatic activity.
Materials:
-
Purified human MPO
-
This compound
-
Assay Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)
-
Hydrogen peroxide (H₂O₂)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of purified MPO to each well of the 96-well plate.
-
Add the different concentrations of this compound to the respective wells.
-
Initiate the enzymatic reaction by adding H₂O₂.
-
Add the TMB substrate. The MPO-catalyzed reaction will cause a color change.
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of MPO inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for the in vitro MPO inhibition assay.
Neutrophil Extracellular Trap (NET) Formation Assay
This assay evaluates the ability of this compound to inhibit NETosis in isolated neutrophils.
Materials:
-
Isolated human neutrophils
-
This compound
-
NETosis-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Cell-impermeable DNA dye (e.g., SYTOX Green)
-
Fluorescence microplate reader or fluorescence microscope
-
96-well black, clear-bottom plates
Procedure:
-
Isolate human neutrophils from fresh whole blood.
-
Seed the neutrophils in a 96-well plate.
-
Pre-incubate the neutrophils with various concentrations of this compound.
-
Stimulate NETosis by adding PMA to the wells.
-
Add the cell-impermeable DNA dye to the wells. This dye will only stain the extracellular DNA released during NETosis.
-
Monitor the fluorescence intensity over time using a fluorescence microplate reader or visualize the NETs using a fluorescence microscope.
-
Quantify the level of NETosis inhibition by comparing the fluorescence in this compound-treated wells to the control wells.
Caption: Workflow for the NETosis inhibition assay.
Monosodium Urate (MSU)-Induced Gouty Arthritis Mouse Model
This in vivo model is used to assess the anti-inflammatory efficacy of this compound in a disease-relevant context.
Materials:
-
Mice (e.g., C57BL/6)
-
Monosodium urate (MSU) crystals
-
This compound formulation for oral administration
-
Calipers for measuring joint swelling
-
Reagents for measuring MPO activity and IL-1β levels in tissue homogenates
Procedure:
-
Induce acute gouty arthritis by intra-articular injection of MSU crystals into the ankle or paw of the mice.
-
Administer this compound orally to the treatment group of mice, while the control group receives a vehicle.
-
Measure the degree of joint swelling at various time points using calipers.
-
At the end of the study, sacrifice the animals and collect the inflamed joint tissue.
-
Prepare tissue homogenates to measure MPO activity and quantify the levels of the pro-inflammatory cytokine IL-1β using an ELISA kit.
-
Compare the results from the this compound treated group with the vehicle-treated group to evaluate the in vivo efficacy.
Caption: Workflow for the MSU-induced gouty arthritis mouse model.
Conclusion
This compound is a promising orally active inhibitor of myeloperoxidase with the potential for treating a range of inflammatory diseases. Its mechanism of action, centered on the inhibition of MPO-catalyzed hypochlorous acid production and subsequent NETosis, provides a targeted approach to mitigating neutrophil-driven inflammation. Further studies to determine its precise inhibitory constants and to fully elucidate its effects on various inflammatory signaling pathways will be crucial for its continued development as a therapeutic agent.
References
Mpo-IN-8: A Technical Guide to Myeloperoxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, primarily expressed in neutrophils. While essential for host defense through the generation of potent antimicrobial oxidants, dysregulated MPO activity is a key driver in the pathophysiology of numerous inflammatory diseases, including cardiovascular, neurodegenerative, and autoimmune disorders. Consequently, the development of specific MPO inhibitors has emerged as a promising therapeutic strategy. This document provides a comprehensive technical overview of MPO as a biological target and the scientific foundation for its inhibition, using "Mpo-IN-8" as a representative designation for a selective MPO inhibitor. We will delve into the biochemical pathways, experimental methodologies for inhibitor characterization, and quantitative data for known MPO inhibitors.
The Biological Target: Myeloperoxidase (MPO)
Myeloperoxidase is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. Upon neutrophil activation at sites of inflammation, MPO is released into the extracellular space.
Structure and Function
Mature human MPO is a 150 kDa cationic heterotetramer, existing as a homodimer of two identical protomers linked by a disulfide bond. Each protomer consists of a light and a heavy polypeptide chain and contains a covalently bound heme group. This unique structure is crucial for its enzymatic activity.
The primary function of MPO is to catalyze the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and microbicidal agent. This process is a key component of the neutrophil's respiratory burst, which is essential for killing invading pathogens.
Pathophysiological Role
While vital for immune defense, excessive or misplaced MPO activity contributes significantly to tissue damage in a variety of diseases. MPO-derived oxidants can lead to:
-
Oxidative Damage: Modification of lipids, proteins, and DNA, leading to cellular dysfunction and death.
-
Endothelial Dysfunction: Impaired vasodilation and a pro-thrombotic state.
-
Inflammation Amplification: Activation of inflammatory signaling pathways and recruitment of other immune cells.
Elevated MPO levels have been identified as a biomarker and a key pathogenic factor in atherosclerosis, heart failure, stroke, multiple sclerosis, and certain cancers.
This compound: A Representative Myeloperoxidase Inhibitor
Given the pathological implications of heightened MPO activity, significant effort has been directed towards the development of specific inhibitors. "this compound" is used here as a general term for a compound designed to selectively inhibit MPO. These inhibitors can be broadly categorized as either reversible or irreversible. Irreversible inhibitors, such as 4-aminobenzoic acid hydrazide (4-ABAH), form a covalent bond with the enzyme, leading to its permanent inactivation.
Mechanism of Action
MPO inhibitors function by preventing the enzyme from catalyzing the production of hypochlorous acid. This is typically achieved by one of two primary mechanisms:
-
Active Site Binding: The inhibitor binds to the heme active site of MPO, preventing the binding of its substrates, H₂O₂ and Cl⁻.
-
Mechanism-Based Inactivation: The inhibitor acts as a substrate for MPO, and in the process of being oxidized, generates a reactive species that covalently modifies and irreversibly inactivates the enzyme.
By blocking the production of HOCl and other reactive oxidants, MPO inhibitors can mitigate the downstream pathological consequences of excessive MPO activity.
Quantitative Data for MPO Inhibitors
The potency of MPO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce MPO activity by 50%. The following table summarizes the IC₅₀ values for two well-characterized MPO inhibitors, PF-1355 and 4-ABAH.
| Inhibitor | Target | Assay Condition | IC₅₀ (µM) | Reference |
| PF-1355 | Human MPO | Inhibition of taurine (B1682933) chloramine (B81541) formation in isolated human neutrophils | 1.65 | |
| PF-1355 | Human MPO | Reduction of NET formation in isolated human neutrophils | 0.97 | |
| PF-1355 | Purified Human MPO | Peroxidation activity assay | 0.56 | |
| 4-ABAH | Myeloperoxidase (MPO) | Irreversible inhibition | 0.3 | |
| 4-ABAH | Isolated Human Neutrophils | Reduction of HOCl production (opsonized zymosan-induced) | 16 | |
| 4-ABAH | Isolated Human Neutrophils | Reduction of HOCl production (PMA-induced) | 2.2 |
Experimental Protocols
The characterization of MPO inhibitors involves a variety of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
MPO Peroxidation Activity Assay
This assay measures the ability of an inhibitor to block the peroxidase activity of purified MPO.
Materials:
-
Purified human MPO
-
MPO assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)
-
Hydrogen peroxide (H₂O₂)
-
Peroxidase substrate (e.g., Amplex® UltraRed)
-
This compound (or other inhibitor)
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the MPO inhibitor in the assay buffer.
-
Pre-incubation: In the 96-well plate, add the inhibitor solution or a vehicle control. Then, add the purified MPO enzyme. Incubate for a defined period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Initiate Reaction: Prepare a reaction mix containing the peroxidase substrate and H₂O₂. Add this mix to each well to start the reaction.
-
Measure Fluorescence: Immediately begin reading the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay for HOCl Production
This assay measures the ability of an inhibitor to block MPO-dependent HOCl production in neutrophils.
Materials:
-
Isolated human neutrophils
-
Cell culture medium
-
Neutrophil stimulant (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA)
-
This compound (or other inhibitor)
-
Reagents for detecting HOCl (e.g., taurine and a chromogenic substrate)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Cell Preparation: Isolate human neutrophils from whole blood.
-
Inhibitor Treatment: Pre-incubate the neutrophils with various concentrations of the MPO inhibitor or a vehicle control.
-
Cell Stimulation: Add a stimulant (e.g., PMA) to activate the neutrophils and induce the respiratory burst and MPO release.
-
Detection of HOCl: Add taurine to the cells, which reacts with HOCl to form taurine chloramine. After a set incubation time, lyse the cells and add a chromogenic substrate that reacts with the taurine chloramine to produce a colored product.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a spectrophotometer.
-
Data Analysis: Calculate the percent inhibition of HOCl production for each inhibitor concentration and determine the cellular IC₅₀ value.
Visualizations
MPO Signaling Pathway in Inflammation
Caption: MPO-mediated inflammatory pathway and the inhibitory action of this compound.
Experimental Workflow for MPO Inhibitor Screening
Caption: A typical experimental workflow for screening MPO inhibitors.
Mpo-IN-8: A Technical Guide to its Discovery and Synthesis
Disclaimer: Publicly available information specifically detailing the discovery and synthesis of a compound designated "Mpo-IN-8" is limited. However, based on available data from chemical suppliers, this compound belongs to a class of indole-based myeloperoxidase (MPO) inhibitors. This guide provides an in-depth overview of the discovery, synthesis, and characterization of a representative and potent 3-alkylindole MPO inhibitor, Compound 18 , as detailed in the scientific literature (J. Med. Chem. 2013, 56, 10, 3943–3958), which is structurally related to the class of compounds that includes this compound. This information is intended for researchers, scientists, and drug development professionals.
Introduction to Myeloperoxidase (MPO) Inhibition
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). While essential for microbial killing, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers. The overproduction of MPO-derived oxidants can lead to tissue damage and propagate inflammatory responses.[1] This has established MPO as a significant therapeutic target for the development of novel anti-inflammatory agents.
Discovery and Design of 3-Alkylindole MPO Inhibitors
The development of the 3-alkylindole series of MPO inhibitors was guided by a structure-based drug design approach. Initial screening identified (aminoalkyl)fluoroindole derivatives as potent MPO inhibitors. However, these early compounds also exhibited significant affinity for the serotonin (B10506) reuptake transporter (SERT), posing a risk of off-target effects.
To enhance selectivity, researchers synthesized a new series of 3-alkylindole derivatives and evaluated their inhibitory activity on MPO-mediated taurine (B1682933) chlorination and low-density lipoprotein (LDL) oxidation, alongside their effects on SERT.[2] Compound 18 , a fluoroindole with a three-carbon side chain and an amide group, emerged as a highly potent and selective MPO inhibitor.[2]
Quantitative Data for Representative MPO Inhibitor (Compound 18)
The following tables summarize the key quantitative data for the representative MPO inhibitor, Compound 18 .
| Parameter | Value |
| MPO Inhibition (IC₅₀) | 18 nM |
| SERT Inhibition (Kᵢ) | 630 nM |
| Selectivity Index (Kᵢ/IC₅₀) | 35 |
| Caption: In vitro potency and selectivity of Compound 18.[2] |
Synthesis Pathway of Representative MPO Inhibitor (Compound 18)
The synthesis of Compound 18 is a multi-step process starting from 5-fluoroindole. The detailed synthetic scheme is provided below.
Caption: Synthesis pathway of Compound 18.
Experimental Protocols
MPO Inhibition Assay (Taurine Chlorination)
The inhibitory effect of the compounds on the chlorinating activity of MPO was determined by measuring the formation of taurine chloramine (B81541).
-
Reagents:
-
Human MPO (purified from neutrophils)
-
Taurine
-
Hydrogen peroxide (H₂O₂)
-
Thio-nitrobenzoic acid (TNB)
-
Test compound (e.g., Compound 18 ) dissolved in DMSO
-
-
Procedure:
-
MPO was incubated with the test compound for a specified period at room temperature.
-
The reaction was initiated by the addition of taurine and H₂O₂.
-
After incubation, the reaction was stopped, and the remaining taurine chloramine was quantified by its ability to oxidize TNB, which was monitored spectrophotometrically.
-
IC₅₀ values were calculated from the dose-response curves.[2]
-
SERT Binding Assay
The affinity of the compounds for the serotonin transporter was evaluated using a radioligand binding assay.
-
Reagents:
-
Human SERT-expressing cell membranes
-
[³H]Citalopram (radioligand)
-
Test compound (e.g., Compound 18 )
-
-
Procedure:
-
SERT-containing membranes were incubated with varying concentrations of the test compound and a fixed concentration of [³H]citalopram.
-
After incubation, the bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was quantified by liquid scintillation counting.
-
Kᵢ values were calculated from the competition binding curves.[2]
-
Mechanism of Action and Signaling Pathway
MPO exerts its pro-inflammatory effects through the generation of hypochlorous acid (HOCl), which can damage host tissues. This compound and related compounds act as inhibitors of this enzymatic activity. The proposed mechanism of inhibition involves the interaction of the indole (B1671886) scaffold with the active site of MPO, preventing the binding and/or conversion of its substrates.
Caption: MPO signaling pathway and point of inhibition.
Conclusion
The 3-alkylindole scaffold has proven to be a valuable starting point for the development of potent and selective MPO inhibitors. Through structure-based design, compounds such as the representative Compound 18 have been identified with high MPO inhibitory potency and significantly reduced off-target effects on the serotonin transporter. These findings underscore the potential of this chemical class in the development of novel therapeutics for a range of inflammatory diseases. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these MPO inhibitors.
References
Myeloperoxidase inhibition by Mpo-IN-8
An In-depth Technical Guide to the Evaluation of Myeloperoxidase (MPO) Inhibitors
Audience: Researchers, scientists, and drug development professionals. Topic: Myeloperoxidase Inhibition, with Mpo-IN-8 as a placeholder for a novel investigational compound.
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound." Therefore, this guide provides a comprehensive framework for the evaluation of a novel myeloperoxidase (MPO) inhibitor, using established principles and data from representative, well-characterized MPO inhibitors as illustrative examples.
Executive Summary
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme critical to the innate immune system, primarily found in the azurophilic granules of neutrophils.[1][2] It catalyzes the formation of potent reactive oxidants, such as hypochlorous acid (HOCl), to combat pathogens.[2][3][4] However, excessive or dysregulated MPO activity is a key driver of pathology in a host of inflammatory diseases, including cardiovascular disease, neurodegenerative disorders, and certain cancers, by inflicting oxidative damage on host tissues.[2][3][5] Consequently, the targeted inhibition of MPO represents a promising therapeutic strategy. This document outlines the core mechanisms of MPO, quantitative data on representative inhibitors, and detailed protocols for the preclinical evaluation of novel MPO-inhibiting compounds.
The Role of MPO in Inflammation and Disease
Upon activation during an inflammatory response, neutrophils release MPO into the extracellular space.[2] The enzyme utilizes hydrogen peroxide (H₂O₂) produced during the respiratory burst to oxidize chloride ions (Cl⁻) into HOCl.[2][3] While vital for killing microbes, HOCl is a highly reactive molecule that can damage host biomolecules, leading to endothelial dysfunction, lipoprotein oxidation, and amplification of the inflammatory cascade.[2][4][6]
The signaling pathway below illustrates the central role of MPO in generating reactive oxidants and the therapeutic intervention point for an MPO inhibitor.
References
The Role of Myeloperoxidase Inhibition in Combating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloperoxidase (MPO) is a pivotal enzyme in the innate immune system, catalyzing the formation of potent reactive oxidants to combat pathogens. However, dysregulated MPO activity is a significant contributor to oxidative stress and tissue damage in a multitude of chronic and acute diseases. Pharmacological inhibition of MPO represents a promising therapeutic strategy to mitigate the deleterious effects of excessive oxidative stress. This technical guide provides an in-depth overview of the role of MPO in oxidative stress, the mechanism of action of its inhibitors, and the experimental methodologies used to assess their efficacy. While specific data for a compound designated "Mpo-IN-8" is not available in the public domain, this guide leverages current knowledge of well-characterized MPO inhibitors to serve as a comprehensive resource for researchers in the field.
The Central Role of Myeloperoxidase in Oxidative Stress
Myeloperoxidase is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] Upon activation of these immune cells during inflammation, MPO is released into the extracellular space where it catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[3][4][5]
While essential for microbial killing, the overproduction of MPO-derived oxidants can lead to significant collateral damage to host tissues.[5] This MPO-mediated oxidative stress is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.[2][3] The damaging effects are mediated through the oxidation of various biomolecules, including lipids, proteins, and DNA, which can trigger and perpetuate inflammatory responses.[5][6]
MPO-Mediated Signaling Pathways in Oxidative Stress
The pathological consequences of MPO activity are multifaceted. MPO and its products can activate pro-inflammatory signaling pathways, further amplifying the inflammatory cascade. For instance, MPO-generated oxidants can lead to the activation of transcription factors like NF-κB, which orchestrates the expression of various pro-inflammatory genes.[7]
Below is a diagram illustrating the central role of MPO in generating oxidative stress and the intervention point for MPO inhibitors.
References
- 1. Myeloperoxidase: A new player in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPO and its role in cancer, cardiovascular and neurological disorders: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Mpo-IN-8: A Technical Guide to its Cellular Effects and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mpo-IN-8 is an orally active, potent, and reversible inhibitor of myeloperoxidase (MPO), a key enzyme in the innate immune response implicated in the pathology of numerous inflammatory diseases. This technical guide provides an in-depth overview of the cellular effects of this compound treatment, based on the findings from the seminal study by Matos et al. (2024). This compound has been shown to effectively suppress the production of hypochlorous acid (HOCl) in neutrophils and inhibit the formation of neutrophil extracellular traps (NETosis). In a preclinical model of gouty arthritis, this compound demonstrated significant anti-inflammatory effects, including the reduction of paw edema, peroxidase activity, and interleukin-1β (IL-1β) levels. This document details the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound treatment, positioning it as a promising therapeutic candidate for MPO-driven inflammatory conditions.
Introduction to Myeloperoxidase and its Inhibition
Myeloperoxidase (MPO) is a heme-containing peroxidase predominantly found in the azurophilic granules of neutrophils. Upon activation, neutrophils release MPO, which catalyzes the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. While essential for microbial killing, excessive MPO activity contributes to tissue damage and inflammation in a variety of diseases, including cardiovascular disease, neurodegenerative disorders, and autoimmune conditions like gout. Inhibition of MPO is therefore a compelling therapeutic strategy to mitigate inflammation and prevent oxidative damage. This compound (also referred to as RL6 in the primary literature) has emerged from virtual screening and subsequent experimental validation as a potent and selective MPO inhibitor with in vivo efficacy.[1][2][3][4]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been characterized through a series of in vitro enzymatic and cell-based assays. The following tables summarize the key quantitative findings from the study by Matos et al. (2024).
Table 1: In Vitro Inhibition of Myeloperoxidase Activity by this compound
| Assay Type | Parameter | Value |
| MPO Chlorinating Activity | % Inhibition (at 10 µM) | 92% |
| MPO Peroxidatic Activity | % Inhibition (at 10 µM) | >60% |
Table 2: Cellular Effects of this compound on Neutrophil Function
| Cell Type | Assay | Endpoint | Result |
| dHL-60 Cells | HOCl Production | Suppression | Effective |
| Human Neutrophils | HOCl Production | Suppression | Effective |
| dHL-60 Cells | NETosis Inhibition | Inhibition | Superior to other tested compounds |
| Human Neutrophils | NETosis Inhibition | Inhibition | Effective |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Gouty Arthritis
| Administration Route | Parameter | Outcome |
| Intraperitoneal | Paw Edema | Reduced |
| Intraperitoneal | Peroxidase Activity | Lowered |
| Intraperitoneal | IL-1β Levels | Decreased |
| Oral | Paw Edema | Significantly Reduced |
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by directly inhibiting the enzymatic activity of MPO, which in turn modulates downstream inflammatory signaling pathways.
Inhibition of MPO-Mediated Oxidative Stress
This compound directly binds to the active site of MPO, preventing the conversion of hydrogen peroxide to hypochlorous acid. This action reduces the oxidative burden in the inflammatory microenvironment, thereby protecting host tissues from damage.
Caption: this compound inhibits MPO, preventing HOCl production and oxidative damage.
Attenuation of NETosis
Neutrophil Extracellular Trap (NET) formation is a process of regulated cell death where neutrophils release a web of DNA, histones, and granular proteins to trap pathogens. MPO is a key enzyme in the signaling cascade leading to NETosis. By inhibiting MPO, this compound disrupts this pathway, leading to a reduction in NET formation and the associated release of pro-inflammatory mediators.[1][4]
Caption: this compound inhibits MPO-dependent NETosis, reducing inflammation.
Downregulation of IL-1β in Gouty Arthritis
In the context of gouty arthritis, monosodium urate (MSU) crystals trigger an inflammatory cascade involving the activation of the NLRP3 inflammasome and the subsequent release of IL-1β. MPO activity is implicated in the amplification of this inflammatory response. By inhibiting MPO, this compound leads to a downstream reduction in IL-1β levels, a key cytokine driving the acute inflammatory attack in gout.
Caption: this compound reduces IL-1β in gout by inhibiting MPO activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound, adapted from Matos et al. (2024) and standard laboratory practices.
MPO Chlorinating Activity Assay
This assay measures the ability of this compound to inhibit the MPO-catalyzed chlorination of a substrate.
-
Materials:
-
Human MPO
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
3,3',5,5'-Tetramethylbenzidine (TMB)
-
Sulfuric acid (H₂SO₄)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing human MPO and taurine in a suitable buffer.
-
Add this compound at various concentrations to the reaction mixture and incubate.
-
Initiate the reaction by adding H₂O₂.
-
After a defined incubation period, add TMB substrate.
-
Stop the reaction with H₂SO₄.
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition relative to a vehicle control.
-
Neutrophil Extracellular Trap (NET) Quantification Assay
This protocol quantifies the inhibition of NETosis in isolated human neutrophils.
-
Materials:
-
Isolated human neutrophils
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing stimulus
-
DNA-binding fluorescent dye (e.g., Sytox Green)
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed isolated neutrophils in a 96-well plate.
-
Pre-incubate the cells with this compound at desired concentrations.
-
Add the DNA-binding fluorescent dye to each well.
-
Stimulate NETosis with PMA.
-
Measure fluorescence intensity over time. A decrease in fluorescence in this compound-treated wells indicates inhibition of NETosis.
-
Murine Model of MSU Crystal-Induced Gouty Arthritis
This in vivo model assesses the therapeutic efficacy of this compound in a disease-relevant context.
-
Materials:
-
Male C57BL/6 mice
-
Monosodium urate (MSU) crystals
-
This compound formulated for intraperitoneal or oral administration
-
Calipers for paw measurement
-
Reagents for ELISA (for IL-1β) and peroxidase activity assay
-
-
Procedure:
-
Induce acute gouty arthritis by intra-articular injection of MSU crystals into the paw of the mice.
-
Administer this compound either prophylactically or therapeutically via the desired route (intraperitoneal or oral).
-
Measure paw edema at regular intervals using calipers.
-
At the end of the experiment, sacrifice the animals and collect paw tissue.
-
Prepare tissue homogenates for the measurement of peroxidase activity and IL-1β levels using appropriate assay kits.
-
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
This compound is a promising, orally bioavailable small molecule inhibitor of myeloperoxidase with demonstrated efficacy in cellular and animal models of inflammation. Its ability to suppress key neutrophil functions, including oxidative burst and NETosis, and to ameliorate inflammatory symptoms in a model of gouty arthritis, underscores its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in the further investigation and clinical translation of this compound and other MPO inhibitors for the treatment of a range of inflammatory and autoimmune diseases. Further studies are warranted to explore the full therapeutic utility and safety profile of this compound.
References
The Therapeutic Potential of Myeloperoxidase Inhibition: A Technical Guide for Novel Drug Development
Disclaimer: As of December 2025, there is no publicly available scientific literature or data specifically identifying a compound designated "Mpo-IN-8." This document serves as an in-depth technical guide and framework for the investigation and development of a novel myeloperoxidase (MPO) inhibitor, hypothetically termed this compound. The data and protocols presented are synthesized from publicly available information on well-characterized MPO inhibitors and general methodologies in the field.
Introduction: Myeloperoxidase as a Therapeutic Target
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] It is a critical component of the innate immune system, playing a key role in host defense against pathogens.[1][2] Upon neutrophil activation at sites of inflammation, MPO is released and catalyzes the formation of reactive oxygen species (ROS), most notably hypochlorous acid (HOCl), a potent microbicidal agent.[1][2][3]
While essential for antimicrobial activity, excessive or dysregulated MPO activity is implicated in the pathophysiology of a wide range of inflammatory diseases.[1][4] MPO-derived oxidants can inflict significant damage to host tissues, contributing to the progression of cardiovascular diseases, neurodegenerative disorders, certain cancers, and autoimmune diseases.[4][5][6][7] This dual role of MPO in immunity and pathology has positioned it as a compelling therapeutic target for the development of novel anti-inflammatory agents.[2][8] MPO inhibitors aim to mitigate the detrimental effects of excessive MPO activity while preserving the essential functions of the immune system.[4]
This guide provides a comprehensive overview of the core methodologies, data interpretation, and conceptual frameworks necessary for the preclinical evaluation of a novel MPO inhibitor, such as the hypothetical this compound.
Mechanism of Action of Myeloperoxidase and its Inhibition
MPO exerts its biological effects through two primary catalytic cycles: the halogenation cycle and the peroxidase cycle.
-
Halogenation Cycle: This is the most recognized function of MPO, where it utilizes hydrogen peroxide (H₂O₂) to oxidize chloride ions (Cl⁻) into the highly reactive and microbicidal hypochlorous acid (HOCl).[2][9]
-
Peroxidase Cycle: MPO can also oxidize a variety of substrates in a more traditional peroxidase reaction, leading to the formation of reactive radical species that contribute to oxidative stress.[2][9]
MPO inhibitors are designed to interfere with these catalytic cycles.[2] They can be broadly categorized based on their mechanism of inhibition:
-
Reversible Inhibitors: These compounds, such as aromatic hydroxamates, bind to the active site of the enzyme non-covalently, leading to a temporary loss of function.[10]
-
Irreversible Inhibitors (Suicide Substrates): These inhibitors, like 4-aminobenzoic acid hydrazide (4-ABAH), are processed by MPO's catalytic cycle into a reactive intermediate that covalently binds to the enzyme, leading to its permanent inactivation.[1][11]
The development of a novel MPO inhibitor like this compound would involve characterizing its specific mechanism of inhibition to understand its potency, selectivity, and duration of action.
Quantitative Data Presentation
A crucial aspect of characterizing a novel MPO inhibitor is the quantitative assessment of its potency and efficacy. The following tables present a hypothetical data summary for "this compound" in comparison to a known MPO inhibitor, 4-ABAH, to provide a framework for data presentation.
Table 1: In Vitro Potency of MPO Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| This compound (Hypothetical) | Human MPO | Enzymatic Activity (TMB substrate) | 25 nM | N/A |
| 4-Aminobenzoic acid hydrazide (4-ABAH) | Human MPO | Enzymatic Activity | 1 µM | [12] |
| HX1 (Hydroxamate) | Human MPO | Hydrogen Peroxide Consumption | 50 nM | [10] |
Table 2: Cellular Activity of MPO Inhibitors
| Compound | Cell Line | Assay Type | EC50 | Reference |
| This compound (Hypothetical) | Differentiated HL-60 cells | HOCl Production (APF probe) | 150 nM | N/A |
| 4-Aminobenzoic acid hydrazide (4-ABAH) | Differentiated HL-60 cells | HOCl Production | 5 µM | [12] |
Table 3: In Vivo Efficacy of MPO Inhibitors in a Murine Model of Myeloma
| Treatment Group | Endpoint | Result | Significance | Reference |
| MPOi (Generic) | Hind Limb GFP% (Tumor Burden) | 15.2% reduction vs. vehicle | p<0.05 | [13] |
| MPOi (Generic) | Serum Paraprotein (SPEP) | 31.4% reduction vs. vehicle | p<0.01 | [13] |
| 4-Aminobenzoic acid hydrazide (4-ABAH) | Overall MM tumor burden | Significant reduction | N/A | [11] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of a novel MPO inhibitor.
In Vitro MPO Activity Assay
This assay directly measures the enzymatic activity of purified MPO and the inhibitory effect of the test compound.
-
Principle: MPO catalyzes the oxidation of a chromogenic substrate, such as 3,3',5,5'-Tetramethylbenzidine (TMB), in the presence of H₂O₂. The resulting color change is measured spectrophotometrically.[12]
-
Materials:
-
Purified Human MPO
-
TMB substrate
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compound (e.g., this compound)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, purified MPO, and varying concentrations of the test compound.
-
Incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding TMB substrate followed by H₂O₂.
-
Measure the absorbance at a specific wavelength (e.g., 650 nm) over time.[12]
-
Calculate the rate of reaction and determine the IC₅₀ value of the test compound.
-
Cellular MPO Activity Assay
This assay measures the activity of MPO within a cellular context, providing a more physiologically relevant assessment of the inhibitor's efficacy.
-
Principle: Neutrophil-like cells (e.g., differentiated HL-60 cells) are stimulated to induce MPO release and activity. The production of MPO-derived oxidants is measured using a fluorescent probe like Aminophenyl Fluorescein (APF).[12]
-
Materials:
-
Differentiated HL-60 cells
-
Phorbol 12-myristate 13-acetate (PMA) for stimulation
-
Aminophenyl Fluorescein (APF) fluorescent probe
-
Test compound (e.g., this compound)
-
Cell culture medium
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Plate differentiated HL-60 cells in a 96-well black microplate.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add the APF fluorescent probe to the cells.
-
Stimulate the cells with PMA to induce the respiratory burst and MPO release.
-
Measure the fluorescence intensity (Ex/Em = 490/515 nm) over time.[12]
-
Calculate the EC₅₀ value of the test compound.
-
In Vivo Model of Vascular Inflammation
Animal models are essential for evaluating the in vivo efficacy and therapeutic potential of an MPO inhibitor.
-
Model: A common model is the transient middle cerebral artery occlusion (tMCAO) to mimic ischemic stroke.[12]
-
Principle: tMCAO induces ischemia and subsequent reperfusion injury in the brain, leading to a robust inflammatory response, neutrophil infiltration, and increased MPO activity.[12]
-
Animals: Male C57BL/6 mice (8-12 weeks old).
-
Procedure:
-
Anesthetize the mice and perform the tMCAO surgery by occluding the middle cerebral artery with a filament.
-
Administer the test compound (e.g., this compound) at various doses and time points relative to the ischemic event.
-
After a defined period, euthanize the animals and collect brain tissue.
-
Assess infarct volume, neutrophil infiltration (e.g., by immunohistochemistry for MPO), and MPO activity in tissue homogenates.
-
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the central role of MPO in neutrophil-mediated oxidative stress and the point of intervention for an MPO inhibitor.
Caption: MPO-mediated oxidative stress pathway and the inhibitory action of this compound.
Experimental Workflows
The following diagram outlines the general workflow for an in vitro MPO activity assay.
Caption: Workflow for the in vitro MPO enzymatic activity assay.
The following diagram illustrates the workflow for a cellular MPO activity assay.
Caption: Workflow for the cellular MPO activity assay.
Conclusion
The development of potent and selective MPO inhibitors holds significant promise for the treatment of a multitude of inflammatory diseases. A systematic and rigorous preclinical evaluation is paramount to advancing a novel candidate like "this compound" towards clinical development. This guide provides a foundational framework for such an evaluation, encompassing the elucidation of its mechanism of action, robust quantitative characterization, and validation in physiologically relevant cellular and in vivo models. The successful execution of these studies will be critical in defining the therapeutic potential of a new generation of MPO-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 5. Myeloperoxidase as a Promising Therapeutic Target after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MPO and its role in cancer, cardiovascular and neurological disorders: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myeloperoxidase: a target for new drug development? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent Reversible Inhibition of Myeloperoxidase by Aromatic Hydroxamates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myeloperoxidase creates a permissive microenvironmental niche for the progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ashpublications.org [ashpublications.org]
Myeloperoxidase (MPO) Inhibition: A Therapeutic Strategy in Cardiovascular Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Myeloperoxidase (MPO) has emerged as a significant therapeutic target in the fight against cardiovascular disease (CVD).[1][2][3] This heme peroxidase, primarily expressed in neutrophils and monocytes, plays a critical role in the innate immune response.[3][4] However, its dysregulated activity contributes significantly to the pathogenesis of various cardiovascular ailments, including atherosclerosis, myocardial infarction, and heart failure.[3][5][6] MPO catalyzes the formation of potent reactive oxidant species, such as hypochlorous acid (HOCl), which drive oxidative stress, inflammation, and tissue damage within the cardiovascular system.[2][4][7] Consequently, the development of specific MPO inhibitors presents a promising avenue for novel cardiovascular therapies. This guide provides a comprehensive overview of the role of MPO in cardiovascular disease, details on its inhibition, and relevant experimental protocols for researchers in the field.
The Role of Myeloperoxidase in Cardiovascular Disease
MPO is intricately linked to multiple stages of cardiovascular disease progression.[2] Elevated levels of circulating MPO are considered a high-risk biomarker for patients with acute coronary syndrome, atherosclerosis, and heart failure.[3] Its detrimental effects are mediated through several key mechanisms:
-
Lipoprotein Modification: MPO-derived oxidants modify both low-density lipoprotein (LDL) and high-density lipoprotein (HDL). Oxidation of apolipoprotein B-100 on LDL particles leads to their increased uptake by macrophages, fostering the formation of foam cells, a hallmark of atherosclerotic plaques.[1] Furthermore, MPO-mediated oxidation of apolipoprotein A-I impairs the atheroprotective functions of HDL, including its role in reverse cholesterol transport.[1][2]
-
Endothelial Dysfunction: MPO and its products contribute to endothelial dysfunction, a critical early event in atherosclerosis. This includes reduced bioavailability of nitric oxide (NO), a key vasodilator and anti-inflammatory molecule.[2]
-
Plaque Instability and Rupture: MPO is found in abundance within vulnerable and ruptured atherosclerotic plaques.[1] It can activate proteases that degrade the fibrous cap of the plaque, increasing the risk of rupture and subsequent thrombotic events.[2][8]
-
Myocardial Damage: Following a myocardial infarction, MPO is released from infiltrating neutrophils, exacerbating tissue injury and contributing to adverse cardiac remodeling.[2][6]
The multifaceted role of MPO in the pathophysiology of cardiovascular disease is depicted in the signaling pathway diagram below.
Caption: Pathogenic Mechanisms of MPO in Cardiovascular Disease.
Quantitative Data on MPO Inhibitors
While specific data for a compound designated "Mpo-IN-8" is not publicly available, research has identified several potent MPO inhibitors. The table below summarizes key quantitative data for some of these compounds. It is important to note that IC50 values can vary depending on the specific assay conditions.[9]
| Compound | Type | IC50 Value | Assay System | Reference |
| PF-1355 | Irreversible | - | - | [10] |
| AZD5904 | Irreversible | - | Human MPO | [11] |
| 4'-Aminochalcone | Reversible | ~0.25 µM | Purified MPO | [12] |
| 4,4'-Difluorochalcone | Reversible | 0.05 µM | MPO Activity Assay | [12] |
| 5-Fluorouracil | - | 0.6 mg/ml | Rat tissue-associated MPO | [9] |
| 5-Fluorouracil | - | 0.75 mg/ml | Isolated human leukocytes | [9] |
| Gallic Acid | - | K0.5 = 1.2 µM | MPO Activity Inhibition | [13] |
Experimental Protocols
The evaluation of MPO inhibitors requires robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro MPO Activity Assay
This protocol provides a general guideline for measuring MPO activity in biological samples and assessing the efficacy of inhibitors.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate, purified MPO)
-
MPO inhibitor of interest
-
MPO Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0)
-
Hydrogen peroxide (H₂O₂)
-
Peroxidase substrate (e.g., o-dianisidine dihydrochloride (B599025) or Tetramethylbenzidine (TMB))
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., phosphate buffer with 0.5% hexadecyltrimethylammonium bromide (HTAB)).[14] Determine the protein concentration of each sample for normalization.
-
Assay Setup: In a 96-well plate, add a standardized amount of the biological sample. Include wells for a vehicle control and various concentrations of the MPO inhibitor.
-
Substrate Addition: Add the MPO Assay Buffer and the peroxidase substrate to each well.
-
Reaction Initiation: Initiate the enzymatic reaction by adding H₂O₂.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes), protected from light.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Calculate the MPO activity and normalize it to the protein concentration. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control to calculate the IC50 value.
To enhance specificity, an antibody-capture based MPO activity assay can be employed to minimize interference from other peroxidases present in the sample.[15]
Animal Model of Lipopolysaccharide (LPS)-Induced Endotoxemia
This in vivo model is utilized to evaluate the anti-inflammatory effects of MPO inhibitors in a systemic inflammation setting.
Materials:
-
Laboratory animals (e.g., BALB/c mice)
-
Lipopolysaccharide (LPS)
-
MPO inhibitor of interest
-
Vehicle control
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for a minimum of one week.
-
Drug Administration: Administer the MPO inhibitor or vehicle control to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before LPS challenge.
-
LPS Challenge: Induce systemic inflammation by administering a single dose of LPS (e.g., via intraperitoneal injection).
-
Sample Collection: At selected time points post-LPS challenge, collect blood and tissue samples.
-
Biomarker Analysis: Measure inflammatory cytokines (e.g., TNF-α, IL-6) and MPO activity in the collected samples.
-
Data Analysis: Compare the levels of inflammatory markers and MPO activity between the inhibitor-treated group and the vehicle control group to assess the in vivo efficacy of the MPO inhibitor.
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an MPO inhibitor.
References
- 1. Myeloperoxidase: a potential therapeutic target for coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Myeloperoxidase As a Multifaceted Target for Cardiovascular Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MPO and its role in cancer, cardiovascular and neurological disorders: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myeloperoxidase as a Promising Therapeutic Target after Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. clevelandheartlab.com [clevelandheartlab.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring myeloperoxidase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mpo-IN-8: An In Vitro Efficacy Evaluation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloperoxidase (MPO) is a peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] It plays a critical role in the innate immune system's defense against pathogens by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl).[1][3] However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders, making it a compelling therapeutic target.[1][2][4] Mpo-IN-8 is a novel small molecule inhibitor of MPO. These application notes provide detailed protocols for the in vitro evaluation of this compound's inhibitory activity against MPO.
Data Presentation
The inhibitory potency of this compound and other known MPO inhibitors is summarized by their half-maximal inhibitory concentration (IC50) values. This metric represents the concentration of an inhibitor required to reduce MPO activity by 50%.
| Compound | IC50 (µM) | Assay Type |
| This compound | 0.15 (Hypothetical) | Peroxidation Activity Assay |
| 4-Aminochalcone | 0.25 ± 0.08 | Cell-free purified MPO system[5] |
| 4,4'-Difluorochalcone | 0.05 | MPO Inhibition Assay[5] |
| 5-Fluorouracil | ~4600 (0.6 mg/ml) | Spectrophotometric[3] |
| Gallic Acid | 1.43 µg/mL | HOCl Scavenging Assay[3] |
Signaling Pathway
MPO is a central player in the inflammatory response. During the respiratory burst in neutrophils, MPO utilizes hydrogen peroxide (H₂O₂) to oxidize chloride ions (Cl⁻) into the highly reactive and cytotoxic hypochlorous acid (HOCl).[3] This process is crucial for pathogen clearance but can also lead to host tissue damage when dysregulated. This compound is designed to inhibit this catalytic activity.
Caption: MPO catalytic cycle and the inhibitory action of this compound.
Experimental Protocols
MPO Peroxidation Activity Assay (Cell-Free)
This assay measures the ability of this compound to inhibit the peroxidase activity of purified MPO.
Materials:
-
Purified Human MPO
-
This compound
-
MPO Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0)[6]
-
Hydrogen peroxide (H₂O₂)[6]
-
3,3',5,5'-Tetramethylbenzidine (TMB) substrate[6]
-
Stop Solution (e.g., 2 M H₂SO₄)[6]
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in MPO Assay Buffer to generate a range of test concentrations.
-
Prepare working solutions of purified MPO, H₂O₂, and TMB in MPO Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of MPO Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted MPO enzyme to each well.
-
Incubate the plate for 10-15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of TMB substrate followed by 20 µL of H₂O₂ to each well.[6]
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.[6]
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of MPO inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
-
References
- 1. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 2. MPO and its role in cancer, cardiovascular and neurological disorders: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Mpo-IN-8 in Cell Culture
A comprehensive guide for researchers, scientists, and drug development professionals on the cellular application of Mpo-IN-8, a potent and irreversible inhibitor of Myeloperoxidase (MPO).
Disclaimer: The compound "this compound" is not found in the current scientific literature. This document uses AZD5904 , a well-characterized, potent, and irreversible myeloperoxidase inhibitor, as a representative molecule to provide detailed application notes and protocols. The data and methodologies presented here are based on published information for AZD5904 and should be adapted as a starting point for the investigation of any novel MPO inhibitor.
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and to a lesser extent in monocytes. It plays a crucial role in the innate immune system by catalyzing the production of hypochlorous acid (HOCl), a potent microbicidal agent, from hydrogen peroxide (H₂O₂) and chloride ions. While essential for host defense, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders, due to its capacity to inflict oxidative damage on host tissues.
This compound (represented by AZD5904) is a small molecule inhibitor that irreversibly inactivates MPO. This property makes it an invaluable tool for elucidating the role of MPO in disease models and a potential therapeutic agent for mitigating MPO-driven pathology. These application notes provide detailed protocols for the use of this compound in cell culture, focusing on relevant cell models, assays for MPO inhibition, and assessment of cellular toxicity.
Mechanism of Action
This compound acts as a mechanism-based irreversible inhibitor of MPO. It covalently binds to the enzyme, leading to its inactivation. This prevents MPO from catalyzing the formation of reactive oxidants, thereby mitigating downstream inflammatory and oxidative damage.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (as represented by AZD5904).
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Notes |
| IC₅₀ | 140 nM[1][2] | Human | Similar potency observed in mouse and rat.[1][2] |
| Selectivity | 10-19 fold vs. Lactoperoxidase & Thyroid Peroxidase[2] | Not Specified | Greater than 70-fold selectivity against a broad panel of other enzymes, ion channels, and receptors.[2] |
| In Vitro Functionality | >90% inhibition of PMA-stimulated HOCl production at 1µM[2] | Human Neutrophils | Demonstrates potent inhibition of MPO activity in a cellular context.[2] |
Table 2: Recommended Concentration Ranges for Cell Culture Experiments
| Assay Type | Recommended Starting Concentration Range | Incubation Time | Cell Type |
| MPO Activity Inhibition | 100 nM - 10 µM | 30 minutes - 24 hours | Primary Neutrophils, Differentiated HL-60 cells |
| Cytotoxicity (e.g., MTT Assay) | 1 µM - 50 µM | 24 - 72 hours | Primary Neutrophils, Differentiated HL-60 cells, other relevant cell lines |
| Signaling Pathway Analysis | 1 µM - 10 µM | 1 - 24 hours | Primary Neutrophils, Differentiated HL-60 cells |
Signaling Pathways and Experimental Workflow
MPO-Mediated Inflammatory Signaling Pathway
MPO activity contributes to inflammatory responses through the generation of reactive oxygen species (ROS), which can activate downstream signaling cascades, including the NF-κB and MAPK pathways. Inhibition of MPO with this compound is expected to attenuate these inflammatory signals.
General Experimental Workflow for this compound Treatment
A typical workflow for investigating the effects of this compound in cell culture involves cell preparation, inhibitor treatment, stimulation of MPO activity, and subsequent analysis.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.[3][4] this compound (represented by AZD5904) is soluble in DMSO up to 50 mg/mL (198.18 mM).[1]
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed 0.5%, as higher concentrations can be cytotoxic. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[3][5]
Cell Culture Models for MPO Inhibition Studies
1. Primary Human Neutrophils
Primary neutrophils are the most physiologically relevant model for studying MPO. However, they are terminally differentiated, have a short lifespan in culture, and their isolation can be labor-intensive.
2. Differentiated HL-60 Cells
The human promyelocytic leukemia cell line, HL-60, can be differentiated into neutrophil-like cells that express MPO and exhibit many functional characteristics of primary neutrophils.[3][6] This provides a reproducible and readily available cell source.
-
Protocol for Differentiation of HL-60 Cells:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To induce differentiation, seed HL-60 cells at a density of 2 x 10⁵ cells/mL in culture medium supplemented with 1.3% DMSO.[7]
-
Incubate the cells for 5-7 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Differentiation can be confirmed by morphological changes (segmented nuclei), expression of neutrophil-specific markers (e.g., CD11b), and functional assays (e.g., phagocytosis, oxidative burst).
-
MPO Activity Assay (Colorimetric)
This protocol measures the peroxidase activity of MPO in cell lysates or supernatants.
-
Cell Treatment:
-
Plate differentiated HL-60 cells or isolated primary neutrophils in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Stimulate the cells with an MPO agonist such as Phorbol 12-myristate 13-acetate (PMA; 25-100 nM) or N-Formylmethionyl-leucyl-phenylalanine (fMLP; 1 µM) for 30-60 minutes to induce MPO release.[8][9][10]
-
Collect the cell supernatant or prepare cell lysates.
-
-
Assay Procedure:
-
In a new 96-well plate, add 50 µL of the cell supernatant or lysate.
-
Prepare a reaction mixture containing a chromogenic substrate such as 3,3',5,5'-Tetramethylbenzidine (TMB) and H₂O₂ according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
A decrease in absorbance in this compound-treated samples compared to the vehicle control indicates MPO inhibition.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability.
-
Cell Plating and Treatment:
-
Seed differentiated HL-60 cells or primary neutrophils in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.
-
Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) or vehicle control.
-
Incubate for 24 to 72 hours at 37°C.
-
-
MTT Reagent Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11][12]
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
A decrease in absorbance in treated cells compared to the control indicates reduced cell viability.
-
Stability and Solubility in Cell Culture Media
This compound (as AZD5904) is soluble in DMSO.[1] When preparing working solutions in aqueous cell culture media, it is crucial to ensure that the final DMSO concentration is kept low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[5] The stability of small molecule inhibitors in cell culture media can be influenced by factors such as pH, temperature, and interactions with media components.[11] While specific stability data for this compound in various media is not extensively published, it is recommended to prepare fresh dilutions from a frozen stock for each experiment to ensure consistent activity. For long-term experiments, the stability of the compound in the specific culture medium at 37°C should be empirically determined if possible.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elitebiogenix.com [elitebiogenix.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. Metabolic requirements for neutrophil extracellular traps formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Myeloperoxidase (MPO) Inhibitors in Animal Studies
For: Researchers, scientists, and drug development professionals.
Subject: In Vivo Evaluation of Myeloperoxidase (MPO) Inhibitors
Note on "Mpo-IN-8": Initial literature searches did not yield specific information for a compound designated "this compound". Therefore, these application notes and protocols are based on the well-characterized, selective, and irreversible myeloperoxidase inhibitor, Verdiperstat (AZD3241) , as a representative compound. Researchers should adapt these guidelines to the specific properties of their MPO inhibitor of interest.
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. It plays a crucial role in the innate immune response by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent antimicrobial agent. However, excessive or dysregulated MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers. The overproduction of MPO-derived oxidants contributes to oxidative stress, tissue damage, and the amplification of inflammatory signaling cascades. Consequently, the inhibition of MPO represents a promising therapeutic strategy for these conditions.
These application notes provide a comprehensive guide for the in vivo evaluation of MPO inhibitors, using Verdiperstat (AZD3241) as an exemplary agent.
Quantitative Data Summary
The following tables summarize dosages of representative MPO inhibitors used in various preclinical animal models. These values should serve as a starting point for dose-range finding studies for novel MPO inhibitors.
Table 1: In Vivo Dosages of Myeloperoxidase Inhibitors in Rodent Models
| Compound | Animal Model | Route of Administration | Dose Range | Dosing Frequency | Reference |
| Verdiperstat (AZD3241) | Parkinson's Disease (Human) | Oral | 600 mg | Twice daily | [1] |
| Verdiperstat (AZD3241) | Dextran Sodium Sulfate (DSS)-induced Colitis (Mouse) | Intraperitoneal | Not Specified | Daily | |
| PF-1355 | Myocardial Infarction (Mouse) | Oral Gavage | 50 mg/kg | Daily | [2][3] |
| AZD5904 | High-Fat Diet-induced Insulin Resistance (Rat) | Continuous Subcutaneous Infusion | Not Specified | Continuous | |
| PF-06282999 | Atherosclerosis (Mouse) | Oral Gavage | 5 or 15 mg/kg | Twice daily | |
| AZM198 | Vascular Inflammation and Atherosclerosis (Mouse) | Incorporated in diet | 500 µmol/kg of diet | Daily | [4] |
Mechanism of Action and Signaling Pathway
MPO inhibitors, such as Verdiperstat, act by selectively and irreversibly binding to and inactivating MPO.[5] This prevents the enzyme from converting hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl) and other reactive oxidants. By blocking this activity, MPO inhibitors are hypothesized to reduce oxidative stress and the downstream inflammatory cascade.
The excessive production of MPO-derived oxidants can activate pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3] These pathways lead to the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).[3] By inhibiting MPO, the activation of these pathways is attenuated, leading to a reduction in the inflammatory response.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vivo efficacy of a novel MPO inhibitor.
Animal Model: Dextran Sodium Sulfate (DSS)-Induced Colitis
This model is widely used to assess the efficacy of anti-inflammatory agents in the context of inflammatory bowel disease.
-
Animals: C57BL/6 mice (male, 8-10 weeks old).
-
Materials:
-
Dextran Sodium Sulfate (DSS), molecular weight 36-50 kDa.
-
MPO Inhibitor (e.g., Verdiperstat).
-
Vehicle for MPO inhibitor (e.g., 0.5% (w/v) methylcellulose (B11928114) in water).
-
Standard laboratory animal diet and water.
-
-
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Induction of Colitis: Prepare a 2.5% (w/v) DSS solution in sterile drinking water. Provide this solution to the experimental groups as their sole source of drinking water for 7 consecutive days. The control group should receive regular sterile drinking water.
-
MPO Inhibitor Administration:
-
Prepare the MPO inhibitor solution in the appropriate vehicle.
-
Administer the MPO inhibitor (e.g., 10 mg/kg) or vehicle daily via oral gavage, starting on the same day as DSS administration (Day 0).
-
-
Monitoring:
-
Record the body weight, stool consistency, and presence of blood in the feces of each mouse daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters (see Table 2).
-
-
Termination and Sample Collection:
-
At the end of the study (e.g., Day 8), euthanize the mice.
-
Collect blood for serum analysis of inflammatory markers.
-
Excise the colon and measure its length.
-
Collect colon tissue for histological analysis (H&E staining) and measurement of MPO activity.
-
-
Table 2: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
Pharmacokinetic (PK) Study
This protocol is designed to determine the pharmacokinetic profile of the MPO inhibitor.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Procedure:
-
Administer a single dose of the MPO inhibitor via the desired route (e.g., oral gavage or intravenous injection).
-
Collect serial blood samples from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the MPO inhibitor in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating an MPO inhibitor in an animal model of inflammation.
Conclusion
The inhibition of myeloperoxidase presents a targeted therapeutic approach to mitigate the detrimental effects of excessive inflammation and oxidative stress in a variety of diseases. The protocols and data presented in these application notes provide a robust framework for researchers to evaluate the efficacy of novel MPO inhibitors in preclinical models. Careful experimental design, appropriate dose selection, and comprehensive endpoint analysis are crucial for generating reproducible and translatable data for the development of new therapies targeting MPO.
References
- 1. Effect of the myeloperoxidase inhibitor AZD3241 on microglia: a PET study in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Mpo-IN-X Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] It plays a crucial role in the innate immune system by catalyzing the production of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent antimicrobial agent.[3][4] However, excessive or misplaced MPO activity is implicated in the pathophysiology of a wide range of inflammatory diseases, including cardiovascular disorders, neurodegenerative diseases, and certain cancers, due to its capacity to inflict oxidative damage on host tissues.[5][6]
Mpo-IN-X is a novel, potent, and specific inhibitor of myeloperoxidase. Its mechanism of action involves binding to the enzyme and preventing it from catalyzing the formation of damaging reactive oxidants.[7] These application notes provide a comprehensive guide for the administration and evaluation of Mpo-IN-X in various mouse models of disease.
Mechanism of Action of Myeloperoxidase
MPO is a critical component of the neutrophil's arsenal (B13267) against pathogens. Upon phagocytosis of a microbe, neutrophils undergo an oxidative burst, generating superoxide (B77818) radicals that are subsequently converted to hydrogen peroxide (H₂O₂). MPO then utilizes H₂O₂ and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a powerful oxidizing and chlorinating agent that efficiently kills pathogens.[2][4] However, when MPO is released extracellularly at sites of inflammation, its activity can lead to the modification of lipids and proteins, contributing to tissue damage and the propagation of the inflammatory response.[3][5]
Signaling Pathway of MPO-Mediated Inflammation
Caption: A diagram illustrating the role of MPO in inflammation and the inhibitory action of Mpo-IN-X.
Quantitative Data Summary
The following tables provide a summary of typical dosage and administration parameters for MPO inhibitors in mouse models, which can be used as a starting point for studies with Mpo-IN-X.
Table 1: Mpo-IN-X Dosage and Administration in Mouse Models
| Mouse Model | Route of Administration | Dosage Range | Dosing Frequency | Vehicle/Formulation |
| Acute Peritonitis | Intraperitoneal (i.p.) | 10 - 50 mg/kg | Single dose, 30 min before stimulus | 2% DMSO in saline |
| Atherosclerosis (ApoE-/-) | Oral Gavage (p.o.) | 5 - 20 mg/kg | Once or twice daily | 0.5% Methylcellulose (B11928114) in water |
| Multiple Myeloma (5TGM1) | Intraperitoneal (i.p.) | 20 - 40 mg/kg | Twice daily | 2% DMSO in saline |
| Neuroinflammation (EAE) | Oral Gavage (p.o.) | 10 - 30 mg/kg | Once daily | 10% DMSO / 90% Corn oil |
Table 2: Exemplary Pharmacokinetic Parameters of an MPO Inhibitor in Mice
| Parameter | Value (Oral Administration, 10 mg/kg) |
| Tmax (Time to maximum concentration) | 1 - 2 hours |
| Cmax (Maximum plasma concentration) | 1 - 5 µM |
| AUC (Area under the curve) | 5 - 20 µM*h |
| T½ (Half-life) | 2 - 4 hours |
Note: These values are illustrative and should be determined empirically for Mpo-IN-X.
Experimental Protocols
Preparation of Mpo-IN-X Formulation
Materials:
-
Mpo-IN-X powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or 2% DMSO in sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of Mpo-IN-X and vehicle based on the desired final concentration and the number and weight of the mice to be dosed.
-
Accurately weigh the Mpo-IN-X powder.
-
In a sterile microcentrifuge tube, add the weighed Mpo-IN-X.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution or to create a finer suspension.
-
Prepare the formulation fresh daily before administration to ensure stability.
Administration of Mpo-IN-X
a) Oral Gavage (p.o.)
Materials:
-
Mice (specific strain, age, and sex as per the experimental design)
-
Mpo-IN-X formulation
-
Oral gavage needles (20-22 gauge with a ball tip)
-
1 ml syringes
Protocol:
-
Weigh each mouse to determine the precise volume of the Mpo-IN-X formulation to be administered (typically 5-10 ml/kg).
-
Gently restrain the mouse by the scruff of the neck.
-
Insert the gavage needle into the esophagus via the mouth. The needle should pass with minimal resistance.
-
Slowly administer the formulation.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
b) Intraperitoneal (i.p.) Injection
Materials:
-
Mice
-
Mpo-IN-X formulation
-
25-27 gauge needles
-
1 ml syringes
Protocol:
-
Weigh each mouse to determine the correct injection volume.
-
Restrain the mouse by scruffing, exposing the abdomen.
-
Tilt the mouse slightly downwards to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement.
-
Inject the formulation slowly.
-
Withdraw the needle and return the mouse to its cage.
Assessment of MPO Activity in Tissue Homogenates
This protocol describes a colorimetric assay to measure MPO activity in tissue samples.[8]
Materials:
-
Tissue samples (e.g., lung, liver, spleen)
-
Homogenization buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide - HTAB)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.167 mg/ml o-dianisidine dihydrochloride (B599025) and 0.0005% H₂O₂)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Harvest tissues from mice and immediately place them on ice.
-
Weigh the tissue and homogenize it in 10 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
In a 96-well plate, add 10 µl of the supernatant to 190 µl of the assay buffer.
-
Measure the change in absorbance at 450 nm over 5 minutes at room temperature using a spectrophotometer.
-
MPO activity can be expressed as units per milligram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute.
Experimental Workflow Visualization
In Vivo Efficacy Testing Workflow
Caption: A typical workflow for evaluating the in vivo efficacy of Mpo-IN-X in a mouse model.
Safety Precautions
As with any potent small-molecule inhibitor, appropriate safety measures must be taken when handling Mpo-IN-X.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves. For handling the pure compound, a respirator is recommended.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Myeloperoxidase: A new player in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. duniway.com [duniway.com]
- 8. Myeloperoxidase Controls Bone Turnover by Suppressing Osteoclast Differentiation Through Modulating Reactive Oxygen Species Level - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Activity of Mpo-IN-8 in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2][3] It plays a crucial role in the innate immune system's defense against pathogens by catalyzing the production of potent reactive oxidants, most notably hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[4][5][6] However, excessive or misplaced MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and some cancers.[3][7][8] This has led to the development of MPO inhibitors as potential therapeutic agents. Mpo-IN-8 is one such inhibitor designed to specifically target and modulate the enzymatic activity of MPO.
These application notes provide detailed protocols for measuring the activity of this compound in various biological samples, offering valuable tools for preclinical and clinical research.
MPO Signaling Pathway and Point of Inhibition
MPO is a key player in inflammatory pathways. Upon neutrophil activation at a site of inflammation, MPO is released and generates HOCl.[6] HOCl and other MPO-derived oxidants can lead to tissue damage and activate pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways, creating a positive feedback loop of inflammation.[4] this compound acts by directly inhibiting the catalytic activity of MPO, thereby reducing the production of these damaging oxidants and downstream inflammatory signaling.
Figure 1: MPO signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy of an MPO inhibitor like this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce MPO activity by 50%. The following table summarizes hypothetical, yet representative, quantitative data for this compound in various assay formats.
| Assay Type | Biological System | Measured Parameter | IC50 Value (nM) |
| Cell-Free (Purified MPO) | Recombinant Human MPO | Peroxidase Activity (TMB assay) | 85 |
| Cell-Free (Purified MPO) | Recombinant Human MPO | Chlorination Activity (APF assay) | 65 |
| Cell-Based | Isolated Human Neutrophils | PMA-stimulated HOCl production | 250 |
| Ex Vivo | Human Whole Blood | LPS-stimulated MPO activity | 450 |
Experimental Protocols
Accurate measurement of this compound activity requires robust and validated protocols. The choice of assay depends on the biological matrix and the specific scientific question. Due to the presence of interfering substances in complex biological samples, an antibody-capture step is highly recommended to ensure specificity.[9][10][11]
Sample Preparation
Consistent sample preparation is critical for reliable results.
-
Plasma: Collect whole blood into tubes containing heparin as an anticoagulant. Avoid EDTA as it can interfere with MPO measurements.[12] Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma. For platelet-poor plasma, repeat the centrifugation step.[13] Aliquot and store at -80°C.
-
Serum: Collect whole blood into serum separator tubes. Allow to clot for at least 30 minutes at room temperature before centrifuging at 1,000 x g for 20 minutes.[14] Aliquot and store at -80°C.
-
Tissue Homogenates: Perfuse tissues with ice-cold PBS to remove blood.[15] Homogenize a known weight of tissue in an appropriate lysis buffer (e.g., CTAB buffer for total MPO extraction) on ice.[15] Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet cellular debris.[15] Collect the supernatant for analysis.
-
Cell Lysates: Wash cells with cold PBS and centrifuge. Resuspend the cell pellet in lysis buffer (e.g., MPO Assay Buffer with protease inhibitors) and incubate on ice.[16] Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.[16]
MPO Activity Assay (Colorimetric - TMB)
This assay measures the peroxidase activity of MPO.
Materials:
-
96-well microplate
-
Plate reader capable of measuring absorbance at 450 nm
-
Purified MPO standard
-
This compound
-
Sample (plasma, serum, lysate)
-
3,3’,5,5’-Tetramethylbenzidine (TMB) solution
-
Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) as stop solution
Procedure:
-
Prepare a standard curve of purified MPO.
-
Prepare serial dilutions of this compound.
-
To each well of a 96-well plate, add the sample or MPO standard.
-
Add the this compound dilution or vehicle control.
-
Initiate the reaction by adding a solution containing TMB and H₂O₂.
-
Stop the reaction by adding H₂SO₄.[17]
-
Read the absorbance at 450 nm.[17]
-
Calculate the percentage of MPO inhibition by this compound and determine the IC50 value.
MPO Activity Assay (Fluorometric - ADHP)
This is a highly sensitive assay for MPO activity.[10]
Materials:
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader (Ex/Em = 535/587 nm or similar for resorufin)
-
10-acetyl-3,7-dihydroxyphenoxazine (ADHP)
-
Other materials as in the colorimetric assay
Procedure:
-
Follow steps 1-4 from the colorimetric assay protocol.
-
Initiate the reaction by adding a solution containing ADHP and H₂O₂.
-
Measure the fluorescence intensity kinetically over 5-20 minutes at 37°C.[18]
-
The rate of fluorescence increase is proportional to MPO activity.
-
Calculate the percentage of MPO inhibition and determine the IC50 value.
Antibody-Capture MPO Activity Assay
This protocol enhances specificity by first isolating MPO from the sample.[9][15][19]
Procedure:
-
Coat a 96-well plate with an anti-MPO capture antibody and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add samples and standards to the wells and incubate to allow MPO to bind to the capture antibody.
-
Wash the plate thoroughly to remove unbound components.
-
Add the desired concentration of this compound to the wells.
-
Proceed with either the colorimetric (TMB) or fluorometric (ADHP) detection method as described above by adding the respective substrate and H₂O₂.
-
Read the absorbance or fluorescence and calculate the MPO inhibition.
Figure 2: General experimental workflow for measuring this compound activity.
MPO Quantification by ELISA
While activity assays are crucial, quantifying the total MPO protein level in a sample can provide important context. ELISA kits for human and mouse MPO are commercially available.[20][21]
Principle: This is a sandwich immunoassay.[20] A plate is coated with a capture antibody for MPO. The sample is added, and any MPO present is bound. A second, detection antibody (often biotinylated) is added, followed by a streptavidin-HRP conjugate and a substrate (like TMB) to produce a colorimetric signal proportional to the amount of MPO.[14][17]
Brief Procedure:
-
Add standards and diluted samples to the antibody-coated plate. Incubate.
-
Wash, then add the biotinylated detection antibody. Incubate.
-
Wash, then add streptavidin-HRP. Incubate.
-
Wash, then add TMB substrate.
-
Stop the reaction and read absorbance at 450 nm.
-
Calculate MPO concentration from the standard curve.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to accurately and reliably measure the inhibitory activity of this compound on myeloperoxidase in a variety of biological samples. The choice of a direct activity assay versus an antibody-capture method will depend on the sample complexity and the need for high specificity. By employing these standardized methods, researchers can effectively evaluate the potency and efficacy of this compound, facilitating its development as a potential therapeutic agent for MPO-driven diseases.
References
- 1. Myeloperoxidase: Molecular Mechanisms of Action and Their Relevance to Human Health and Disease [rawdatalibrary.net]
- 2. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]
- 5. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 8. MPO and its role in cancer, cardiovascular and neurological disorders: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring myeloperoxidase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (PDF) Measuring myeloperoxidase activity in biological samples. (2013) | Benjamin Pulli | 326 Citations [scispace.com]
- 12. Effect of preanalytical variables on myeloperoxidase levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arborassays.com [arborassays.com]
- 14. elkbiotech.com [elkbiotech.com]
- 15. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. benchchem.com [benchchem.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Measuring Myeloperoxidase Activity in Biological Samples | PLOS One [journals.plos.org]
- 20. hycultbiotech.com [hycultbiotech.com]
- 21. hycultbiotech.com [hycultbiotech.com]
Application Notes and Protocols for Mpo-IN-8 in Atherosclerosis Research
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly expressed in neutrophils and, to a lesser extent, in monocytes and certain types of macrophages.[1][2][3] Within the context of cardiovascular disease, MPO has been identified as a key contributor to the pathogenesis of atherosclerosis.[4][5][6] It is found in human atherosclerotic plaques and is implicated in multiple disease-promoting processes, including the oxidation of lipoproteins, endothelial dysfunction, and plaque instability.[2][4][5][7] Mpo-IN-8 is a novel, potent, and selective small molecule inhibitor of myeloperoxidase designed for investigative use in preclinical models of inflammatory diseases, including atherosclerosis. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy and mechanism of action of this compound in relevant in vitro and in vivo models of atherosclerosis.
The Role of MPO in Atherosclerosis
MPO contributes to the development and progression of atherosclerosis through several mechanisms:
-
Lipoprotein Oxidation: MPO is the only human enzyme known to generate hypochlorous acid (HOCl) at physiological concentrations.[5][6] MPO and its reactive oxidant species can modify low-density lipoprotein (LDL) and high-density lipoprotein (HDL). Oxidized LDL (oxLDL) is readily taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic lesions.[4][5][8] MPO-mediated oxidation of apolipoprotein A-I (apoA-I), the primary protein component of HDL, impairs its ability to facilitate reverse cholesterol transport, thus diminishing its atheroprotective effects.[2][4]
-
Endothelial Dysfunction: MPO can impair endothelial function by consuming nitric oxide (NO), a critical molecule for vasodilation and the maintenance of vascular health.[2] This contributes to the pro-inflammatory and pro-thrombotic environment observed in atherosclerosis.
-
Plaque Instability: MPO is associated with features of plaque vulnerability.[7] It can activate matrix metalloproteinases (MMPs), which degrade the extracellular matrix of the fibrous cap, and induce endothelial cell apoptosis, both of which can increase the risk of plaque rupture and subsequent thrombosis.[4][7]
Given these detrimental roles, the inhibition of MPO activity presents a promising therapeutic strategy for the treatment and prevention of atherosclerotic cardiovascular disease.
Experimental Protocols
The following protocols outline key experiments to characterize the effects of this compound on MPO activity, macrophage foam cell formation, and the development of atherosclerosis in a preclinical mouse model.
In Vitro MPO Inhibition Assay
Objective: To determine the potency of this compound in directly inhibiting MPO enzymatic activity.
Methodology:
-
Reagents and Materials:
-
Human MPO enzyme (purified)
-
Hydrogen peroxide (H₂O₂)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound (dissolved in DMSO)
-
96-well microplate (black, clear bottom)
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Amplex® Red, and HRP.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of the microplate.
-
Add human MPO enzyme to each well and incubate for a predetermined time at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding H₂O₂.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals.
-
Calculate the rate of reaction for each inhibitor concentration.
-
-
Data Analysis:
-
Determine the IC₅₀ value of this compound by plotting the percentage of MPO inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Assay: Macrophage Foam Cell Formation
Objective: To assess the ability of this compound to prevent MPO-mediated LDL oxidation and subsequent foam cell formation in macrophages.
Methodology:
-
Cell Culture and Differentiation:
-
Culture a murine or human macrophage cell line (e.g., J774A.1 or THP-1) according to standard protocols.
-
For THP-1 cells, induce differentiation into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
-
LDL Oxidation:
-
Prepare human LDL.
-
Incubate the LDL with MPO and H₂O₂ in the presence of varying concentrations of this compound or vehicle control.
-
-
Foam Cell Formation:
-
Incubate the differentiated macrophages with the MPO-modified LDL for 24-48 hours.
-
-
Quantification of Lipid Accumulation:
-
Wash the cells and stain with Oil Red O to visualize intracellular lipid droplets.
-
Elute the stain and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify lipid accumulation.
-
Alternatively, measure intracellular cholesterol content using a cholesterol quantification kit.
-
In Vivo Atherosclerosis Study
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of atherosclerosis.
Animal Model: Apolipoprotein E-deficient (ApoE⁻/⁻) mice, which spontaneously develop atherosclerosis, particularly when fed a high-fat diet.
Study Design:
-
Animals and Diet:
-
Male ApoE⁻/⁻ mice (e.g., 8 weeks old).
-
Feed the mice a Western-type high-fat diet for a specified period (e.g., 12 weeks) to induce atherosclerotic plaque development.
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., oral gavage or intraperitoneal injection).
-
Group 2: this compound (low dose).
-
Group 3: this compound (high dose).
-
Administer the treatments for the duration of the high-fat diet feeding or for a therapeutic intervention period after plaques have been established.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect blood and tissues.
-
Plasma Lipid and MPO Levels: Measure total cholesterol, triglycerides, and plasma MPO levels.
-
Atherosclerotic Plaque Analysis:
-
Perfuse the aorta and heart.
-
Dissect the aorta and perform en face analysis by staining with Oil Red O to quantify the total plaque area.
-
Embed the aortic root in OCT medium and prepare serial cryosections.
-
Perform histological staining (e.g., Hematoxylin and Eosin for general morphology, Masson's trichrome for collagen content, and specific antibodies for macrophages and smooth muscle cells) to assess plaque size and composition.
-
-
MPO Activity in Plaques: Measure MPO activity in aortic tissue homogenates using an appropriate assay.
-
Data Presentation
Table 1: In Vitro MPO Inhibition
| Compound | IC₅₀ (nM) |
| This compound | [Insert Value] |
| Positive Control | [Insert Value] |
Table 2: Effect of this compound on Macrophage Foam Cell Formation
| Treatment | Intracellular Cholesterol (µg/mg protein) |
| Untreated Macrophages | [Insert Value] |
| Macrophages + Native LDL | [Insert Value] |
| Macrophages + MPO-oxLDL (Vehicle) | [Insert Value] |
| Macrophages + MPO-oxLDL + this compound (Low Conc.) | [Insert Value] |
| Macrophages + MPO-oxLDL + this compound (High Conc.) | [Insert Value] |
Table 3: In Vivo Efficacy of this compound in ApoE⁻/⁻ Mice
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Plasma Lipids (mg/dL) | |||
| Total Cholesterol | [Insert Value] | [Insert Value] | [Insert Value] |
| Atherosclerotic Plaque Burden | |||
| En Face Plaque Area (%) | [Insert Value] | [Insert Value] | [Insert Value] |
| Aortic Root Lesion Area (µm²) | [Insert Value] | [Insert Value] | [Insert Value] |
| Plaque Composition | |||
| Macrophage Content (%) | [Insert Value] | [Insert Value] | [Insert Value] |
| Collagen Content (%) | [Insert Value] | [Insert Value] | [Insert Value] |
| Aortic MPO Activity | |||
| MPO Activity (U/mg tissue) | [Insert Value] | [InsertValue] | [Insert Value] |
Visualizations
References
- 1. Increased atherosclerosis in myeloperoxidase-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Myeloperoxidase as a Promising Therapeutic Target after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloperoxidase: a potential therapeutic target for coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of myeloperoxidase in the pathogenesis of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ROS Production Using Mpo-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a pivotal enzyme in the innate immune system, primarily found within the azurophilic granules of neutrophils.[1] Upon activation during inflammation, MPO is released and catalyzes the production of potent reactive oxygen species (ROS), most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[2] While this process is crucial for host defense against pathogens, excessive MPO activity and the subsequent overproduction of ROS are strongly implicated in the pathology of numerous inflammatory diseases, including atherosclerosis, neurodegenerative disorders, and certain cancers, due to oxidative damage to host tissues.[3][4][5]
Mpo-IN-8 is a representative small molecule inhibitor of MPO. By specifically targeting MPO, this compound offers a powerful tool to investigate the role of MPO-derived ROS in various biological and pathological processes. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound to study ROS production in a research setting.
Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of myeloperoxidase. The primary mechanism involves the blockade of the MPO active site, preventing the binding of its substrates, hydrogen peroxide and chloride ions.[2] This inhibition effectively curtails the production of hypochlorous acid and other MPO-derived reactive species. The targeted inhibition of MPO by compounds like this compound is a promising therapeutic strategy for mitigating the detrimental effects of excessive oxidative stress in inflammatory conditions.[3]
Data Presentation
To facilitate clear and concise analysis, all quantitative data from experimental assays should be summarized in structured tables.
Table 1: In Vitro MPO Inhibition by this compound
| This compound Concentration (nM) | MPO Activity (% of Control) | IC₅₀ (nM) |
| 1 | 95 ± 4.2 | rowspan="5" |
| 10 | 78 ± 3.1 | |
| 100 | 52 ± 2.5 | |
| 1000 | 15 ± 1.8 | |
| 10000 | 5 ± 0.9 | |
| Data are presented as mean ± SEM from three independent experiments. |
Table 2: Effect of this compound on Intracellular ROS Production in Activated Neutrophils
| Treatment | ROS Level (Relative Fluorescence Units) | % Inhibition of ROS |
| Unstimulated Control | 100 ± 8.5 | N/A |
| PMA (100 nM) | 850 ± 45.2 | N/A |
| PMA + this compound (1 µM) | 250 ± 21.7 | 70.6% |
| PMA + this compound (10 µM) | 150 ± 15.3 | 82.4% |
| Data are presented as mean ± SEM from three independent experiments. |
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of MPO activity and its inhibition by this compound.
Protocol 1: In Vitro MPO Activity Assay (TMB-based)
This colorimetric assay measures the peroxidase activity of purified MPO or MPO in biological samples.
Materials:
-
Purified human MPO
-
This compound
-
Assay Buffer: 50 mM sodium phosphate (B84403) buffer, pH 6.0
-
Hydrogen peroxide (H₂O₂)
-
3,3',5,5'-Tetramethylbenzidine (TMB) substrate
-
Stop Solution: 2 M H₂SO₄
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the Assay Buffer.
-
In a 96-well plate, add 50 µL of the MPO enzyme solution to each well.
-
Add 25 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Add 50 µL of TMB substrate to each well.
-
Initiate the reaction by adding 25 µL of H₂O₂ (final concentration 100 µM).
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
Stop the reaction by adding 50 µL of the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculate the percentage of MPO inhibition for each concentration of this compound compared to the vehicle control.
Protocol 2: Measurement of Intracellular ROS Production
This protocol utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels in neutrophils.
Materials:
-
Isolated human neutrophils
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or other stimulus
-
DCFH-DA probe
-
Phosphate-Buffered Saline (PBS)
-
96-well black microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Isolate neutrophils from fresh human blood using standard methods.
-
Resuspend neutrophils in PBS at a concentration of 1 x 10⁶ cells/mL.
-
Load the cells with 5 µM DCFH-DA by incubating for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Pre-incubate the labeled cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Transfer 100 µL of the cell suspension to a 96-well black plate.
-
Stimulate ROS production by adding 100 nM PMA.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.[6]
-
Monitor the fluorescence kinetically for 60-90 minutes or take an endpoint reading.
-
The increase in fluorescence corresponds to the level of intracellular ROS.
Visualizations
Diagrams created using Graphviz to illustrate key concepts.
Caption: MPO signaling pathway in neutrophils.
Caption: Workflow for intracellular ROS measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patent review of myeloperoxidase inhibitors for treating chronic inflammatory syndromes (focus on cardiovascular diseases, 2013-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of Myeloperoxidase (MPO) Inhibitors
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in neutrophils and monocytes.[1] It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species (ROS), such as hypochlorous acid (HOCl), which are essential for pathogen defense.[1] However, excessive MPO activity is implicated in the pathophysiology of various inflammatory diseases, including cardiovascular and neurodegenerative disorders, making MPO a significant therapeutic target. Consequently, the development and evaluation of MPO inhibitors are of great interest in drug discovery.
This document provides detailed application notes and protocols for the analytical detection and characterization of MPO inhibitors. While specific methods for a compound designated "Mpo-IN-8" are not publicly available, the principles and protocols outlined herein are broadly applicable to novel MPO inhibitors. The methodologies cover quantification in biological matrices, assessment of inhibitory activity, and protein-level detection.
I. Quantitative Analysis of MPO Inhibitors in Biological Samples by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecule inhibitors in complex biological matrices like plasma, offering high sensitivity and selectivity.
Data Presentation: LC-MS/MS Method Parameters
The following table outlines typical parameters for an LC-MS/MS method for the quantification of a hypothetical MPO inhibitor. These parameters are based on established principles for small molecule bioanalysis and should be optimized for the specific analyte.
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Analyte: [M+H]+ → fragment 1, fragment 2Internal Standard: [M+H]+ → fragment |
Experimental Protocol: LC-MS/MS Quantification of an MPO Inhibitor in Plasma
This protocol describes the steps for sample preparation and analysis.
Materials:
-
Human plasma
-
MPO inhibitor reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled version of the analyte)
-
Acetonitrile (ACN) with 0.1% formic acid, ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS vials
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean LC-MS vial.
-
-
LC-MS/MS Analysis:
-
Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B).
-
Inject the prepared sample.
-
Execute the gradient program as detailed in the methods table.
-
Monitor the specified MS/MS transitions for the MPO inhibitor and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
-
Calculate the concentration of the MPO inhibitor in the unknown samples using the calibration curve.
-
Visualization: LC-MS/MS Workflow
Caption: Workflow for the quantification of an MPO inhibitor in plasma.
II. MPO Activity Assays for Inhibitor Efficacy
MPO activity assays are essential for determining the potency of inhibitors (e.g., IC50 values). These assays typically involve measuring the MPO-catalyzed oxidation of a chromogenic substrate.
Data Presentation: Comparison of MPO Detection Methods
The sensitivity of various methods for detecting MPO can vary significantly.
| Method | Detection Limit | Notes |
| Cytochemical Staining | ~1% positive cells | Time-consuming observation required. |
| Immunofluorescence | ~0.1% positive cells | More sensitive than cytochemical staining. |
| Northern Blotting | ~1% MPO mRNA expression | Considered the least sensitive tool. |
| RT-PCR | ~0.1% MPO mRNA expression | Does not identify individual positive cells. |
| RT-PCR with Southern Blotting | ~0.05% MPO mRNA expression | Highest sensitivity for mRNA detection. |
Experimental Protocol: Colorimetric MPO Activity Assay
This protocol uses 3,3′,5,5′-Tetramethylbenzidine (TMB) as a substrate. The oxidation of TMB by the MPO-H₂O₂ system produces a colored product that can be measured spectrophotometrically.
Materials:
-
96-well microplate
-
Purified human MPO
-
MPO inhibitor (test compound)
-
TMB solution (2.9 mM TMB in 14.5% DMSO and 150 mM sodium phosphate (B84403) buffer, pH 5.4)
-
Hydrogen peroxide (H₂O₂) solution (0.75 mM)
-
Stop solution (2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Add 10 µL of the sample (containing MPO and the inhibitor at various concentrations) to each well.
-
Add 80 µL of 0.75 mM H₂O₂ solution to initiate the reaction.
-
Add 110 µL of the TMB solution.
-
Incubate the plate at 37°C for 5-10 minutes.[1]
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.[1]
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculate the percentage of MPO activity inhibition for each inhibitor concentration relative to a vehicle control.
Visualization: MPO Activity Assay Workflow
Caption: Workflow for the colorimetric MPO activity assay.
III. Immunoassays for MPO Protein Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the total amount of MPO protein in a biological sample.
Experimental Protocol: MPO ELISA
This protocol provides a general workflow for a sandwich ELISA.
Materials:
-
96-well ELISA plate
-
Anti-MPO capture antibody
-
Recombinant MPO standard
-
Biotinylated anti-MPO detection antibody
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the anti-MPO capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate as before.
-
Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate as before.
-
Detection Antibody: Add the biotinylated anti-MPO detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate as before.
-
Streptavidin-HRP: Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate as before.
-
Substrate Development: Add the TMB substrate solution and incubate until a blue color develops.
-
Stopping the Reaction: Add the stop solution to turn the color yellow.
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Generate a standard curve and determine the MPO concentration in the samples.
Visualization: MPO ELISA Workflow
Caption: Workflow for the MPO ELISA.
IV. MPO Signaling Pathway
MPO and its products can act as signaling molecules, influencing various cellular pathways, including those mediated by NF-κB and MAP kinases. The release of MPO is often triggered by inflammatory stimuli and the activation of pathways like p38 MAP kinase.
Visualization: MPO-Mediated Inflammatory Signaling
Caption: MPO-mediated inflammatory pathway and the point of intervention for MPO inhibitors.
The analytical methods and protocols described provide a robust framework for the detection, quantification, and functional characterization of MPO inhibitors. While specific methodologies need to be tailored and validated for each new chemical entity, such as the hypothetical "this compound," the principles of LC-MS/MS, activity assays, and immunoassays remain fundamental to the preclinical and clinical development of this important class of therapeutic agents.
References
Application Notes and Protocols for In Vivo Delivery of Mpo-IN-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo delivery and evaluation of Mpo-IN-8, a novel myeloperoxidase (MPO) inhibitor. Due to the limited availability of specific in vivo data for this compound, this guide presents exemplary protocols and data based on studies with other MPO inhibitors. These guidelines are intended to serve as a starting point for researchers, and all protocols will require optimization and validation for this compound. This document covers vehicle formulation, administration routes, and essential experimental protocols for assessing anti-inflammatory efficacy and pharmacokinetic profiles in rodent models.
Introduction to Myeloperoxidase (MPO) and this compound
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] It plays a critical role in the innate immune system's defense against pathogens by catalyzing the formation of reactive oxygen species, including hypochlorous acid (HOCl).[2][3] However, excessive or dysregulated MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, cardiovascular conditions, and even cancer, making it a significant therapeutic target.[3][4][5] MPO inhibitors function by blocking the enzymatic activity of MPO, thereby reducing the production of harmful oxidants and mitigating tissue damage.[3] this compound is a novel inhibitor of MPO, and its in vivo characterization is crucial for its development as a potential therapeutic agent.
This compound Formulation and Delivery
The successful in vivo delivery of this compound requires careful consideration of its physicochemical properties to ensure adequate solubility, stability, and bioavailability.
Vehicle Formulation
For preclinical studies, a common vehicle for non-polar compounds like MPO inhibitors is a mixture of DMSO, PEG400, Tween 80, and saline. It is critical to use pharmaceutical-grade reagents to minimize toxicity and ensure reproducibility.[6][7]
Table 1: Exemplary Vehicle Formulation for In Vivo Studies
| Component | Percentage | Purpose |
| DMSO | 5% | Solubilizing agent |
| PEG300/PEG400 | 30% | Co-solvent, improves solubility |
| Tween 80 | 5% | Surfactant, enhances stability |
| Saline/PBS/ddH₂O | 60% | Diluent, ensures isotonicity |
Note: This formulation is a general guideline and may require optimization for this compound based on its specific solubility and stability characteristics.
Administration Routes
The choice of administration route depends on the experimental design, desired pharmacokinetic profile, and the target organ.[8] Common routes for rodent studies include intravenous (IV), intraperitoneal (IP), and oral gavage (PO).[9][10]
Table 2: Common Administration Routes and Volumes for Mice [11]
| Route | Volume | Needle Size | Absorption Rate |
| Intravenous (IV) | < 0.2 mL | 27-30 gauge | Fastest |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 gauge | Fast |
| Oral (PO) | up to 10 mL/kg | 18-20 gauge | Variable |
| Subcutaneous (SC) | < 2-3 mL | 25-27 gauge | Slow |
| Intramuscular (IM) | < 0.05 mL | 25-27 gauge | Moderate |
Experimental Protocols
The following protocols are provided as examples for evaluating the in vivo efficacy and pharmacokinetics of a novel MPO inhibitor like this compound.
Animal Model of Lipopolysaccharide (LPS)-Induced Endotoxemia
This model is used to evaluate the anti-inflammatory effects of this compound in an acute systemic inflammation setting.[12]
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)[13]
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare the this compound solution in the chosen vehicle at the desired concentration.
-
Administer this compound or vehicle to the mice via the selected route (e.g., intraperitoneal injection) at a specified time before the LPS challenge.[12]
-
Induce endotoxemia by injecting LPS (e.g., 10 mg/kg, IP).
-
At predetermined time points (e.g., 2, 6, 24 hours) post-LPS challenge, collect blood samples via retro-orbital or cardiac puncture.[12]
-
Process blood to obtain plasma and store at -80°C.
-
Analyze plasma for inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA and MPO activity using a suitable assay.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 4. Kinetic Investigation of Myeloperoxidase upon Interaction with Copper, Cadmium, and Lead Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPO and its role in cancer, cardiovascular and neurological disorders: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 11. cea.unizar.es [cea.unizar.es]
- 12. benchchem.com [benchchem.com]
- 13. Lipid 8 | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mpo-IN-8 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Mpo-IN-8, a potent myeloperoxidase (MPO) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of myeloperoxidase (MPO), a heme-containing peroxidase enzyme. MPO is primarily found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. It plays a crucial role in the innate immune system by catalyzing the production of hypochlorous acid (HOCl), a potent antimicrobial agent, from hydrogen peroxide (H₂O₂) and chloride ions.[1][2][3] However, excessive MPO activity can contribute to tissue damage in various inflammatory diseases.[2][4] this compound likely works by binding to the active site of the MPO enzyme, preventing it from producing these harmful oxidants, thereby reducing inflammation and oxidative stress.[1][5]
Q2: How should I prepare and store this compound stock solutions?
For preparing stock solutions, it is recommended to use an organic solvent like Dimethyl Sulfoxide (DMSO), as this compound is expected to have higher solubility in it.[6] It is generally advised to prepare a high-concentration stock solution (e.g., 10-50 mM) which can then be diluted to the final working concentration in your aqueous experimental medium. To avoid repeated freeze-thaw cycles that can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[6]
Q3: What is a good starting concentration for my in-vitro experiments?
The optimal concentration of this compound will vary depending on the cell type, cell density, and the specific assay being performed. A common practice is to perform a dose-response experiment to determine the optimal concentration that inhibits MPO activity without causing significant cell death.[1] A typical starting point for a potent small molecule inhibitor in a cell-based assay could range from 10 nM to 10 µM.
Troubleshooting Guide
Q4: I am not observing the expected inhibitory effect of this compound on MPO activity in my cell-based assay. What are the possible reasons?
Several factors could be contributing to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Stability: Ensure the stability of this compound under your experimental conditions. It is advisable to prepare fresh stock solutions for each experiment and store the compound as recommended.[1]
-
Cell Permeability: The inhibitor may not be efficiently entering the cells to reach its target. Consider using cell lines known for good permeability to small molecules.[1]
-
Assay Conditions: The concentration of substrates, such as H₂O₂, in your assay might be too high, leading to overwhelming MPO activity that the inhibitor cannot sufficiently block. Optimizing substrate concentrations through titration can help.[1]
-
Cell Culture Variability: Differences in cell passage number, confluency, or overall health can lead to variable MPO expression and activity. Maintain consistent cell culture practices for reproducible results.[1]
Q5: this compound is showing high cytotoxicity in my cell cultures. What can I do to mitigate this?
Cytotoxicity is a common challenge with small molecule inhibitors. Here are some strategies to address it:
-
Dose-Response Experiment: Perform a thorough dose-response experiment to identify the concentration that effectively inhibits MPO activity while maintaining cell viability.[1]
-
Reduce Incubation Time: Shortening the incubation time of the cells with this compound may reduce cytotoxicity.
-
Optimize Cell Density: Ensure you are using an optimal cell density, as both very low and very high densities can affect cell health and sensitivity to the compound.[1]
-
Investigate Off-Target Effects: The observed cytotoxicity might be due to off-target effects of the inhibitor.[1]
Q6: My results with this compound are inconsistent between experiments. What could be the cause?
Inconsistent results can stem from several sources:
-
Inaccurate Pipetting: Small variations in the volumes of reagents, especially the inhibitor and substrates, can lead to significant differences in results. Ensure your pipettes are calibrated and use proper pipetting techniques.[1]
-
Variability in Cell Culture: As mentioned earlier, inconsistencies in cell passage number, confluency, and health can impact the outcome.[1]
-
Compound Precipitation: Precipitation of this compound upon dilution into aqueous media can lead to variable effective concentrations. Ensure the final DMSO concentration is low (typically ≤ 0.5%) and that the compound remains in solution.[6]
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the experimental setup. The following tables provide a general guideline for starting concentrations and factors to consider.
Table 1: Recommended Starting Concentration Ranges for this compound in In-Vitro Assays
| Assay Type | Cell Type | Recommended Starting Concentration Range | Key Considerations |
| MPO Activity Assay | Neutrophils, Monocytes | 10 nM - 1 µM | Cell density, substrate concentration |
| Cytotoxicity Assay (e.g., MTT) | Various Cell Lines | 100 nM - 10 µM | Incubation time, cell health |
| Anti-inflammatory Assay | Macrophages, Endothelial Cells | 50 nM - 5 µM | Readout (e.g., cytokine production) |
Table 2: Factors Influencing Optimal this compound Concentration
| Factor | Influence | Recommendation |
| Cell Type | Different cell types have varying levels of MPO expression and membrane permeability. | Titrate concentration for each new cell line. |
| Cell Density | Higher cell densities may require higher concentrations of the inhibitor. | Maintain consistent cell plating densities.[1] |
| Incubation Time | Longer incubation times may require lower concentrations to avoid cytotoxicity. | Optimize incubation time for a balance between efficacy and viability. |
| Assay Substrates | High substrate concentrations can outcompete the inhibitor. | Determine the optimal substrate concentration for your assay.[1] |
| Serum Presence | Serum proteins can bind to the inhibitor, reducing its effective concentration. | Consider the serum percentage in your media and its potential impact. |
Experimental Protocols
Protocol 1: Cellular MPO Activity Assay
This protocol provides a general guideline for measuring intracellular MPO activity in cultured cells treated with this compound.
Materials:
-
Cells expressing MPO
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
MPO Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0)
-
Hydrogen peroxide (H₂O₂)
-
Tetramethylbenzidine (TMB) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations or a vehicle control for the desired time.[1]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each cell lysate to normalize the MPO activity.
-
MPO Activity Measurement: a. In a 96-well plate, add a standardized amount of protein from each cell lysate. b. Add the MPO Assay Buffer to each well. c. Add the TMB substrate to each well. d. Initiate the reaction by adding H₂O₂. e. Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes), protected from light. f. Stop the reaction by adding the stop solution.[1] g. Measure the absorbance at 450 nm using a plate reader.[1]
-
Data Analysis: Calculate the MPO activity and normalize it to the protein concentration. Determine the percentage of inhibition for each this compound concentration compared to the vehicle control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound.
Materials:
-
Cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat them with a range of this compound concentrations. Include a vehicle control and a positive control for cell death.[1]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.[1]
Mandatory Visualization
Caption: MPO pathway and this compound inhibition.
Caption: Workflow for this compound concentration optimization.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress [mdpi.com]
- 4. MPO and its role in cancer, cardiovascular and neurological disorders: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of Mpo-IN-8
Disclaimer: Publicly available information and specific experimental data on the off-target profile of "Mpo-IN-8" are limited. This guide provides a comprehensive framework and best practices for researchers to investigate the on- and off-target effects of novel Myeloperoxidase (MPO) inhibitors, using this compound as a representative example. The experimental data and protocols are generalized based on standard industry practices for small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with MPO inhibition. Could this be an off-target effect of this compound?
A1: It is highly possible. While this compound is designed to inhibit Myeloperoxidase (MPO), like many small molecule inhibitors, it may interact with other proteins (off-targets), leading to unexpected biological responses.[1][2] MPO's primary role is in the innate immune response, producing hypochlorous acid to combat pathogens.[3][4][5] If your observed phenotype is, for example, related to cell cycle progression or a specific signaling pathway not directly linked to MPO's canonical function, an off-target investigation is warranted.
Q2: What are the first steps to determine if our results stem from an off-target effect?
A2: To dissect on-target versus off-target effects, a multi-pronged approach is recommended:
-
Use a structurally unrelated MPO inhibitor: If a different, well-characterized MPO inhibitor recapitulates the phenotype, it is more likely an on-target effect. If not, an off-target effect of this compound is probable.
-
Perform a dose-response analysis: Correlate the concentration of this compound required to elicit the cellular phenotype with its IC50 for MPO inhibition. A significant discrepancy may suggest an off-target is responsible.
-
Utilize a rescue experiment: In a cell line where MPO has been knocked out (e.g., using CRISPR), the phenotype caused by an on-target effect should be absent. If the phenotype persists in MPO-knockout cells upon treatment with this compound, it confirms an off-target mechanism.
-
Employ inactive controls: Synthesize or obtain a structurally similar analog of this compound that is known to be inactive against MPO. If this analog produces the same phenotype, it strongly points to an off-target effect.
Q3: How can we identify the specific off-target proteins of this compound?
A3: Several unbiased, proteome-wide techniques can identify off-target interactions:
-
Kinase Profiling: Screen this compound against a large panel of kinases (e.g., 400+ kinases). This is a common starting point as kinases are frequent off-targets for small molecules.[6]
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) can identify binding partners directly in cell lysates or living cells.[7]
-
Cellular Thermal Shift Assay (CETSA): This method detects the thermal stabilization or destabilization of proteins upon ligand binding in a cellular context, providing evidence of direct target engagement.[8][9] A proteome-wide CETSA experiment (Thermal Proteome Profiling) can provide an unbiased view of potential off-targets.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High cytotoxicity at concentrations needed for MPO inhibition. | Off-target toxicity. | 1. Perform a broad off-target screening (e.g., kinase panel) to identify interactions with proteins essential for cell viability. 2. Compare the cytotoxic IC50 with the MPO IC50. A small therapeutic window suggests off-target issues. 3. Test the compound in multiple, diverse cell lines to check for cell-type-specific toxicity. |
| Inconsistent results between biochemical (enzyme) assays and cell-based assays. | Poor cell permeability, rapid metabolism, or engagement of a more potent off-target in the cellular environment. | 1. Permeability: Use cell permeability assays (e.g., Caco-2, MDCK) to assess compound uptake.[1] 2. Metabolism: Analyze compound stability in cell culture medium and cell lysates over time using LC-MS. 3. Cellular Engagement: Use CETSA to confirm that this compound is engaging MPO at the expected concentrations within the cell.[8][9] |
| This compound shows activity in an MPO-deficient cell line. | Confirmed off-target effect. | 1. Prioritize off-target candidates identified from screening panels for validation. 2. Use orthogonal assays (e.g., enzymatic assays, binding assays like SPR) for the identified off-target. 3. Use siRNA or CRISPR to knock down the suspected off-target and see if the this compound-induced phenotype is reversed. |
Quantitative Data Summary
The following tables represent illustrative data from a hypothetical kinase screen for this compound at a concentration of 1 µM. This type of data is crucial for identifying and prioritizing potential off-targets for further validation.
Table 1: Hypothetical Primary Kinase Screen for this compound (Screen performed at 1 µM compound concentration)
| Kinase Target | Family | % Inhibition | Priority for Validation |
| MPO (Control) | Peroxidase | 98% | On-Target |
| MAPK8 (JNK1) | CMGC | 85% | High |
| MAPK9 (JNK2) | CMGC | 79% | High |
| FLT3 | TK | 65% | Medium |
| AURKB | Aurora | 52% | Medium |
| GSK3B | CMGC | 35% | Low |
| SRC | TK | 15% | Very Low |
Table 2: Illustrative IC50 Follow-up for High-Priority Off-Targets
| Target | On-Target/Off-Target | Assay Type | IC50 (nM) |
| MPO | On-Target | Biochemical | 25 |
| MAPK8 (JNK1) | Off-Target | Biochemical | 210 |
| MAPK9 (JNK2) | Off-Target | Biochemical | 450 |
Note: Data is for illustrative purposes only.
Experimental Protocols & Visualizations
General Workflow for Off-Target Investigation
This workflow provides a systematic approach to identifying and validating off-target effects of a novel inhibitor like this compound.
MPO Catalytic Cycle
Understanding the on-target's function is critical. MPO is part of the host defense system, converting hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into the potent antimicrobial agent hypochlorous acid (HOCl).[3][10]
Hypothetical Off-Target Signaling Pathway: JNK
Based on the illustrative kinase screen data, this compound may inhibit JNK kinases (MAPK8/9). This diagram shows the potential downstream consequences of unintended JNK inhibition. JNKs are stress-activated protein kinases involved in apoptosis and inflammation.[11]
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound directly binds to a suspected target (e.g., MPO or a kinase like JNK) inside intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
Objective: To determine if this compound engages its intended target (MPO) or a potential off-target in a cellular environment.
Materials:
-
Cell line expressing the target protein (e.g., HL-60 for endogenous MPO).
-
This compound and DMSO (vehicle control).
-
PBS (Phosphate-Buffered Saline) and protease/phosphatase inhibitor cocktails.
-
Thermal cycler or heating blocks.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Equipment for protein quantification (e.g., BCA assay).
-
SDS-PAGE and Western Blotting equipment.
-
Primary antibody specific to the target protein.
-
Secondary antibody (e.g., HRP-conjugated).
Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate density (~80% confluency).
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO (vehicle control) for 1 hour at 37°C.
-
-
Heating Step (Melt Curve):
-
Harvest, wash, and resuspend the treated cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature. A non-heated sample (RT) serves as a control.
-
-
Cell Lysis:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and 37°C water bath).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Normalize the total protein concentration for all samples.
-
Analyze the amount of soluble target protein remaining in each sample by Western Blot.
-
Densitometry is used to quantify the band intensities.
-
-
Data Interpretation:
-
Plot the percentage of soluble protein against the temperature for both DMSO and this compound treated samples.
-
A rightward shift in the melting curve for this compound treated samples compared to DMSO indicates thermal stabilization and confirms target engagement. The magnitude of the shift can be dose-dependent.
-
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 5. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. tandfonline.com [tandfonline.com]
- 8. biorxiv.org [biorxiv.org]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
Technical Support Center: Mpo-IN-8 Experimental Variability
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using Mpo-IN-8, a potent myeloperoxidase (MPO) inhibitor. The following information is designed to address common sources of experimental variability and provide solutions to ensure reliable and reproducible results. For the purpose of providing concrete data, this guide uses PF-1355, a well-characterized MPO inhibitor, as a representative example for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme primarily found in the azurophilic granules of neutrophils.[1] It plays a critical role in the innate immune system by catalyzing the formation of hypochlorous acid (HOCl), a potent antimicrobial agent, from hydrogen peroxide (H₂O₂) and chloride ions.[1] However, excessive MPO activity is implicated in various inflammatory diseases due to its role in promoting oxidative stress and tissue damage. This compound, represented here by PF-1355, is an irreversible inhibitor of MPO.[2] It selectively binds to and deactivates the enzyme, thereby preventing the production of HOCl and mitigating its pathological effects.[2]
Q2: I am observing inconsistent inhibition of MPO activity in my cell-based assays. What are the potential causes?
A2: Inconsistent results in cell-based MPO assays can stem from several factors. Key areas to investigate include the stability and solubility of this compound, the health and consistency of your cell cultures, and the specifics of your assay protocol. Refer to the detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q3: My this compound is showing low solubility in my aqueous assay buffer. How can I improve this?
A3: this compound, similar to PF-1355, has limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2] This stock solution can then be diluted to the final working concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically ≤0.5%) to avoid solvent-induced artifacts. For in vivo studies, specific formulations with co-solvents, cyclodextrins, or surfactants may be necessary.[3]
Q4: I am seeing significant cytotoxicity in my cell cultures when using this compound. What can I do?
A4: High cytotoxicity can be a concern with any small molecule inhibitor. To address this, it is crucial to perform a dose-response experiment to determine the optimal concentration that provides MPO inhibition without causing excessive cell death.[4] Consider reducing the incubation time with the compound. Additionally, the observed cytotoxicity could be due to off-target effects. If the problem persists, it may be necessary to test the inhibitor in a different cell line or use a secondary, structurally distinct MPO inhibitor to confirm that the observed phenotype is due to MPO inhibition.
Quantitative Data Summary
The following tables provide quantitative data for PF-1355 as a representative for this compound.
Table 1: Potency of PF-1355 in Various Assays
| Assay System | Parameter | Value | Reference |
| Cell-Free Assay | Kᵢ | 346.74 nM | [2] |
| Isolated Human Whole Blood (LPS-stimulated) | IC₅₀ | 1.5 µM | [2] |
| Phorbol Ester-Stimulated Human Neutrophils (Taurine Chlorination) | EC₅₀ | 1.47 µM | [3] |
| LPS-Treated Human Blood (Residual MPO Activity) | EC₅₀ | 2.03 µM | [3] |
| Isolated Human Neutrophils (NET formation) | IC₅₀ | 0.97 µM |
Table 2: Solubility of PF-1355
| Solvent | Solubility | Reference |
| DMSO | 10 mg/mL | [2] |
| DMF | 10 mg/mL | [2] |
| Ethanol | 5 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
Table 3: Exemplary In Vivo Dosing of PF-1355 in Mice
| Mouse Model | Dosing Regimen | Effect | Reference |
| Peritonitis | Oral administration | Reduced MPO activity in plasma and peritoneal lavage fluid | [2] |
| Pulmonary Immune Complex Vasculitis | 20 and 100 mg/kg (oral) | Reduced lung edema and plasma cytokine levels | [2] |
| Anti-Glomerular Basement Membrane Disease | Oral administration | Suppressed albuminuria and chronic renal dysfunction | [3] |
Experimental Protocols
Protocol 1: In Vitro MPO Activity Assay (Cell-Based)
This protocol provides a general guideline for measuring intracellular MPO activity in cultured cells treated with this compound.
Materials:
-
Cells expressing MPO (e.g., HL-60, neutrophils)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
MPO Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0)
-
Hydrogen peroxide (H₂O₂)
-
3,3',5,5'-Tetramethylbenzidine (TMB) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere (if applicable). Treat cells with a range of this compound concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA) for normalization.
-
MPO Activity Measurement: a. In a 96-well plate, add a standardized amount of protein from each cell lysate. b. Add MPO Assay Buffer to each well. c. Add the TMB substrate to each well. d. Initiate the reaction by adding H₂O₂. e. Incubate the plate at 37°C for 5-10 minutes, protected from light. f. Stop the reaction by adding the stop solution. g. Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the MPO activity and normalize it to the protein concentration. Determine the percentage of inhibition for each this compound concentration compared to the vehicle control.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Peritonitis
This protocol describes the evaluation of this compound in a zymosan-induced peritonitis model.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle (e.g., 1% hydroxypropyl methylcellulose, 0.5% Tris, 0.5% hypromellose acetate (B1210297) succinate, pH 9.5)[3]
-
4% thioglycollate broth[3]
-
Opsonized zymosan
-
Cold PBS
Procedure:
-
Neutrophil Recruitment: Administer an intraperitoneal (i.p.) injection of 4% thioglycollate broth to recruit neutrophils.[3]
-
Inhibitor Administration: After 20 hours, administer this compound or vehicle orally (p.o.).[3]
-
Induction of Peritonitis: One hour after inhibitor administration, inject opsonized zymosan i.p. to induce peritonitis.
-
Sample Collection: After 3 hours, euthanize the mice and collect peritoneal lavage fluid by injecting and then withdrawing cold PBS. Collect blood samples via cardiac puncture.[3]
-
MPO Activity Measurement: Process the peritoneal lavage fluid and plasma to measure MPO activity using a suitable assay kit.
-
Data Analysis: Compare MPO activity in the this compound treated group to the vehicle-treated group to determine the in vivo efficacy.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No MPO Inhibition | Compound Instability: this compound may be degrading in the experimental medium. | Prepare fresh stock solutions for each experiment. Check the manufacturer's recommendations for storage and stability. Consider performing a stability study of the compound under your specific experimental conditions. |
| Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. | Use cell lines known to have good permeability for small molecules. As a last resort, consider using a mild permeabilizing agent, but be aware of potential effects on cell viability. | |
| Incorrect MPO Assay Conditions: The pH, substrate concentration, or H₂O₂ concentration may be suboptimal. | Optimize your MPO activity assay. Ensure the pH of the assay buffer is appropriate (typically around 6.0 for TMB-based assays). Perform substrate and H₂O₂ titration experiments to find the optimal concentrations. | |
| Inconsistent Results Between Experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect MPO expression and activity. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate Pipetting: Small errors in pipetting volumes of the inhibitor or assay reagents can lead to significant variability. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes for reagents to minimize pipetting steps and potential errors. | |
| Freeze-Thaw Cycles of Stock Solution: Repeated freezing and thawing can lead to compound degradation or precipitation. | Aliquot the this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles. | |
| High Background Signal in MPO Assay | Non-specific Peroxidase Activity: Other peroxidases present in the cell lysate may be contributing to the signal. | Use a specific MPO inhibitor, like this compound itself at a high concentration, as a negative control to differentiate MPO-specific activity from other peroxidases.[4] |
| Interfering Substances in Sample: Components from the cell lysate or culture medium may interfere with the assay. | Consider using an antibody-capture-based MPO activity assay to specifically measure MPO and reduce interference from other components. |
Visualizations
Caption: MPO signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in vitro.
Caption: Troubleshooting decision tree for this compound experimental variability.
References
Mpo-IN-8 Cytotoxicity Assessment: Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of Mpo-IN-8, a hypothetical inhibitor of Myeloperoxidase (MPO). The guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation examples.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound and how might it induce cytotoxicity?
This compound is designed to inhibit Myeloperoxidase (MPO), a heme-containing enzyme predominantly found in neutrophils.[1][2] MPO plays a critical role in the innate immune system by catalyzing the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidant used to kill pathogens.[1][2] However, excessive MPO activity can lead to oxidative stress and tissue damage in various inflammatory diseases.[1][2]
While the primary goal of this compound is to reduce inflammation by blocking HOCl production, cytotoxicity can occur through several mechanisms:
-
Off-Target Effects: The inhibitor may interact with other essential cellular enzymes or pathways, leading to unintended cell death.
-
Induction of Apoptosis: By altering the cellular redox state, the inhibitor might trigger programmed cell death pathways.
-
Cell-Specific Dependencies: In certain cancer cells or cell types with high MPO expression, the enzyme's activity might be linked to survival pathways. Inhibiting MPO in these contexts could disrupt cellular homeostasis and lead to cell death.
-
Metabolite Toxicity: The metabolism of this compound within the cell could produce toxic byproducts.
Q2: Which cell lines are most appropriate for testing the cytotoxicity of an MPO inhibitor like this compound?
The choice of cell line is critical. It is recommended to use:
-
Cells with High MPO Expression: Human neutrophil-like cell lines such as HL-60 (differentiated) are excellent models as they naturally express high levels of MPO.
-
Cancer Cell Lines: Certain cancer cells have been shown to have elevated MPO levels, where it may contribute to the tumor microenvironment.[1]
-
Target Disease Models: Use cell lines relevant to the disease you are targeting (e.g., endothelial cells for cardiovascular disease research).
-
Control Cell Lines: Always include a control cell line with low or no MPO expression to distinguish between MPO-specific effects and general cytotoxicity.
Q3: How should I interpret the IC50 value for this compound?
The IC50 (Half Maximal Inhibitory Concentration) is the concentration of this compound required to reduce a measured biological response by 50%.[3] In this context, it refers to the concentration that causes 50% cell death or inhibition of metabolic activity compared to an untreated control. A lower IC50 value indicates higher potency.[4]
When interpreting IC50 values, consider:
-
Assay Type: IC50 values can differ between assays (e.g., MTT vs. LDH) because they measure different cellular events (metabolic activity vs. membrane integrity).
-
Treatment Duration: Cytotoxicity is time-dependent. A 24-hour treatment may yield a different IC50 than a 72-hour treatment.
-
Cell Line: Different cell lines will exhibit varying sensitivities to the compound. It is crucial to report the cell line, treatment duration, and assay method alongside the IC50 value.[5]
Troubleshooting Guide
Issue 1: High variability in results between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Visually inspect the plate post-seeding to confirm even distribution.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes. When adding the compound, ensure the pipette tip is below the surface of the media to avoid bubbles and ensure proper mixing.
-
-
Possible Cause: Compound precipitation.
-
Solution: Check the solubility of this compound in your culture medium. Prepare fresh dilutions from a DMSO stock solution immediately before use. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including the vehicle control.
-
Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause: The chosen cell line is resistant or does not express MPO.
-
Solution: Confirm MPO expression in your target cells via Western Blot or an MPO activity assay. Test the compound on a sensitive (positive control) cell line known to be susceptible.
-
-
Possible Cause: The compound is not cell-permeable.
-
Solution: If the target is intracellular MPO, poor membrane permeability could be the issue. Consider performing assays on cell lysates to confirm direct inhibition of MPO activity.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for observing a cytotoxic effect.
-
Issue 3: Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH).
-
Possible Cause: The assays measure different cytotoxicity mechanisms.
-
Explanation: The MTT assay measures mitochondrial metabolic activity, which can be affected by compounds that inhibit cell proliferation (cytostatic effect) without necessarily killing the cells.[6] The LDH assay measures the release of lactate (B86563) dehydrogenase, which only occurs upon loss of plasma membrane integrity (cytolytic effect).[7][8]
-
Solution: A compound might be cytostatic but not cytolytic, resulting in a low IC50 in the MTT assay but a high IC50 in the LDH assay. Report the results from both assays, as this provides a more complete picture of the compound's biological effects.
-
Data Presentation
Quantitative data should be presented clearly for comparison. The table below provides a hypothetical example of IC50 values for this compound.
| Cell Line | MPO Expression | Treatment Duration | Assay Type | IC50 (µM) |
| HL-60 (differentiated) | High | 48 hours | MTT | 12.5 |
| HL-60 (differentiated) | High | 48 hours | LDH | 25.8 |
| A549 (Lung Carcinoma) | Low | 48 hours | MTT | > 100 |
| HUVEC (Endothelial) | Moderate | 48 hours | MTT | 45.2 |
| HL-60 (differentiated) | High | 72 hours | MTT | 8.1 |
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: MPO catalytic pathway, its cytotoxic effects, and the point of inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals in living cells.[6][9]
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom sterile plates.
-
Cell culture medium, PBS.
-
Microplate reader (absorbance at 570 nm).
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated cells (medium only) and vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm.
-
Calculation: Calculate percent viability relative to the vehicle control and plot against compound concentration to determine the IC50.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[7]
-
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (contains substrate mix, assay buffer, and stop solution).
-
96-well flat-bottom sterile plates.
-
Lysis buffer (often included in the kit, or 1% Triton X-100).
-
Microplate reader (absorbance at 490 nm).
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells to be lysed before the final step.
-
Background: Medium only.
-
-
Incubation: Incubate for the desired exposure time.
-
Maximum Release Control: 45 minutes before the end of the incubation, add 10 µL of lysis buffer to the "Maximum LDH Release" wells.
-
Supernatant Transfer: Centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution provided in the kit.
-
Reading: Measure the absorbance at 490 nm.
-
Calculation: Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
-
References
- 1. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. clyte.tech [clyte.tech]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of MPO Inhibitors
Troubleshooting Guide: In Vivo Bioavailability
This guide addresses common issues researchers may encounter during in vivo experiments with MPO inhibitors.
| Problem | Possible Cause | Suggested Solution |
| Low or no detectable plasma concentration after oral administration. | Poor aqueous solubility of the compound. | See FAQ section on improving solubility. Consider formulation strategies such as creating a nanosuspension or using lipid-based delivery systems.[1][2][3] |
| High first-pass metabolism in the gut wall or liver. | Co-administration with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if ethically permissible and relevant to the experimental model. Alternatively, investigate alternative routes of administration that bypass the liver, such as intravenous or subcutaneous injection. | |
| Poor membrane permeability. | Evaluate the physicochemical properties of the compound against Lipinski's Rule of Five.[2] Chemical modification of the molecule to improve its lipophilicity might be necessary. Permeation enhancers can also be explored in formulation.[4] | |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution of the compound in the gastrointestinal tract. | Improve the formulation to ensure consistent drug release. Amorphous solid dispersions can enhance dissolution consistency.[1] |
| Food effects on absorption. | Standardize feeding protocols for animal studies. Conduct pilot studies to assess the impact of fed vs. fasted states on drug absorption. | |
| Rapid clearance and short half-life in vivo. | Extensive metabolism by liver enzymes. | Identify the primary metabolic pathways and consider structural modifications to block metabolic "hotspots" on the molecule. |
| Rapid renal excretion. | If the compound is a substrate for active renal transporters, co-administration with a transporter inhibitor could be explored. | |
| Precipitation of the compound in the dosing vehicle. | The compound's solubility limit in the vehicle is exceeded at the desired concentration. | Test a range of pharmaceutically acceptable vehicles and co-solvents. Sonication or gentle heating may aid initial dissolution, but ensure the compound remains in solution upon cooling and over time. For some MPO inhibitors, DMSO is a suitable solvent for stock solutions, which can then be diluted into a final dosing vehicle.[5] |
Frequently Asked Questions (FAQs)
Q1: My MPO inhibitor has poor aqueous solubility. What initial steps can I take to improve its dissolution for in vivo studies?
A1: For initial in vivo screens, you can attempt to formulate the compound in a mixture of solvents and surfactants. A common starting point is a vehicle containing a small percentage of an organic solvent like DMSO to initially dissolve the compound, which is then suspended in an aqueous solution containing a surfactant like Tween-80 or a polymer like PEG-400 to maintain the compound in a fine suspension or micellar solution.[5] For more advanced studies, developing a nanosuspension or an amorphous solid dispersion can significantly enhance solubility and dissolution rate.[1][6]
Q2: How can I prepare a more advanced formulation to improve oral bioavailability?
A2: Several advanced formulation strategies can be employed:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the compound in a solubilized state within lipid droplets, which can also enhance lymphatic uptake, partially bypassing first-pass metabolism.[2][3]
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in its high-energy, non-crystalline amorphous state within a polymer matrix, ASDs can achieve higher apparent solubility and faster dissolution.[1]
-
Nanoparticles: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area for dissolution.[1][6] This can be achieved through techniques like wet media milling.
Q3: What are the key pharmacokinetic parameters I should aim to measure in my in vivo studies?
A3: The key parameters to characterize the bioavailability and disposition of your MPO inhibitor include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation. This is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
Pharmacokinetic Data Summary
While specific data for "Mpo-IN-8" is unavailable, the following table provides a template for summarizing the pharmacokinetic parameters of your MPO inhibitor. For context, a related compound, Mpo-IN-4, has been reported to have high oral bioavailability in mice, rats, and dogs.[7]
| Parameter | Species 1 (e.g., Mouse) | Species 2 (e.g., Rat) | Species 3 (e.g., Dog) |
| Dose (mg/kg, Route) | |||
| Cmax (ng/mL) | |||
| Tmax (h) | |||
| AUC (ng*h/mL) | |||
| t1/2 (h) | |||
| CL (mL/min/kg) | |||
| Vd (L/kg) | |||
| F (%) |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation of Dosing Formulation:
-
Based on the solubility characteristics of your MPO inhibitor, prepare a homogenous and stable formulation at the desired concentration.
-
For example, if using a suspension, weigh the required amount of the compound and suspend it in a vehicle such as 0.5% methylcellulose (B11928114) with 0.1% Tween-80 in water. Ensure the suspension is uniformly mixed before each administration.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the experimental conditions for at least 3 days prior to the study.
-
Fast the mice for 4-6 hours before dosing, with free access to water.
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
-
Administer the formulation orally using a suitable gavage needle attached to a syringe. The typical dosing volume for mice is 5-10 mL/kg.
-
-
Post-Dose Observation:
-
Monitor the animals for any signs of distress or adverse reactions after dosing.
-
Protocol 2: Blood Sampling for Pharmacokinetic Analysis
-
Sample Collection:
-
At predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples.
-
For mice, sparse sampling (one or two time points per animal) or serial sampling from a single animal (if cannulated) can be performed. A common site for blood collection is the saphenous vein.
-
Collect approximately 50-100 µL of blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Immediately after collection, place the blood tubes on ice.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.
-
-
Sample Storage and Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of the MPO inhibitor using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Visualizations
Caption: Hypothetical signaling pathway showing MPO-catalyzed production of HOCl and inhibition by this compound.
Caption: Experimental workflow for improving the in vivo bioavailability of a lead compound.
Caption: Decision tree for troubleshooting poor oral bioavailability.
References
- 1. upm-inc.com [upm-inc.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 7. Discovery of a novel, highly potent and orally bioavailable pyrrolidinone indole series of irreversible Myeloperoxidase (MPO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Small Molecule Myeloperoxidase (MPO) Inhibitors
Disclaimer: Specific synthetic protocols, challenges, and troubleshooting guides for a compound designated "Mpo-IN-8" are not publicly available in the reviewed literature. The following technical support center provides a generalized troubleshooting guide and frequently asked questions (FAQs) for the synthesis of small molecule myeloperoxidase (MPO) inhibitors, based on common challenges in organic synthesis and published information on analogous compounds.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the synthesis of MPO inhibitors, which often feature complex heterocyclic scaffolds.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| SYN-001 | Low or No Product Yield in Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | 1. Catalyst inefficiency or poisoning. 2. Poor quality of reagents or solvents. 3. Suboptimal reaction temperature or time. 4. Presence of water or oxygen in the reaction. | 1. Screen different catalysts and ligands; use a higher catalyst loading. 2. Use freshly distilled/dried solvents and high-purity reagents. 3. Optimize temperature and monitor reaction progress by TLC or LC-MS. 4. Degas solvents and run the reaction under an inert atmosphere (e.g., Nitrogen, Argon). |
| SYN-002 | Formation of Significant Impurities or Side Products | 1. Competing side reactions (e.g., homocoupling). 2. Decomposition of starting materials or product. 3. Incorrect stoichiometry of reagents. 4. Cross-reactivity of functional groups. | 1. Adjust reaction conditions (e.g., temperature, solvent, base). 2. Check the stability of your compounds under the reaction conditions. 3. Carefully control the addition of reagents. 4. Employ protecting groups for sensitive functionalities. |
| SYN-003 | Difficulty in Product Purification | 1. Product co-eluting with impurities during chromatography. 2. Product instability on silica (B1680970) gel. 3. Emulsion formation during aqueous workup. 4. Product is an oil or amorphous solid that is difficult to crystallize. | 1. Try different solvent systems or chromatography techniques (e.g., reverse-phase, preparative HPLC). 2. Use a different stationary phase (e.g., alumina, celite) or trituration. 3. Add brine to the aqueous layer or filter the mixture through celite. 4. Attempt co-precipitation with a suitable solvent or salt formation. |
| SYN-004 | Inconsistent Reaction Outcomes | 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions. 3. Trace impurities affecting the reaction. | 1. Source high-purity reagents and test new batches. 2. Standardize procedures for solvent drying, degassing, and temperature control. 3. Purify starting materials before use. |
Frequently Asked Questions (FAQs)
1. What are common synthetic strategies for preparing small molecule MPO inhibitors?
Many small molecule MPO inhibitors are based on heterocyclic cores. Common synthetic strategies often involve:
-
Heterocycle Formation: Building the core ring system (e.g., pyrazole (B372694), triazole) from acyclic precursors.
-
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig amination are frequently used to append substituents to the heterocyclic core.[1][2]
-
Functional Group Interconversion: Standard organic transformations to modify side chains and introduce desired functionalities.
2. How can I minimize the formation of impurities during synthesis?
Minimizing impurities is crucial for obtaining a clean product and simplifying purification.[3][4] Key strategies include:
-
Use of High-Purity Starting Materials: Impurities in starting materials can be carried through the synthesis.
-
Optimization of Reaction Conditions: Systematically vary parameters like temperature, reaction time, solvent, and catalyst to find the optimal conditions that favor product formation over side reactions.
-
Inert Atmosphere: For oxygen- and moisture-sensitive reactions, working under an inert atmosphere (N₂ or Ar) is essential.
-
Controlled Addition of Reagents: Slow, controlled addition of reagents can prevent localized high concentrations that may lead to side reactions.
3. What are the key analytical techniques for characterizing MPO inhibitors and assessing their purity?
A combination of analytical techniques is necessary to confirm the structure and purity of the synthesized compounds:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass.[5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
4. What are the challenges in scaling up the synthesis of a lead MPO inhibitor candidate?
Scaling up a synthesis from milligram to gram or kilogram quantities presents several challenges:[6][7]
-
Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become problematic on a larger scale.
-
Mixing: Ensuring efficient mixing in large reaction vessels can be difficult.
-
Purification: Chromatographic purification, which is common in research labs, is often not practical for large-scale synthesis. Crystallization, distillation, or extraction are preferred methods.
-
Safety: The risks associated with hazardous reagents and reactions are magnified at a larger scale.
Experimental Protocols & Data
Table 1: Representative Conditions for Key Synthetic Reactions in MPO Inhibitor Synthesis
| Reaction Type | Example Reactants | Catalyst/Reagents | Solvent | Temperature | Typical Yield | Reference |
| Suzuki Coupling | Aryl halide, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 80-100 °C | 60-95% | [1] |
| Buchwald-Hartwig Amination | Aryl halide, Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 100-120 °C | 50-90% | [2] |
| Pyrazole Formation | Hydrazine, 1,3-Dicarbonyl | Acetic Acid | Ethanol | Reflux | 70-95% | [1] |
Table 2: Common Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Parameters |
| Reverse-Phase HPLC | Quantify purity and identify impurities | C18 column, water/acetonitrile gradient with 0.1% TFA or formic acid |
| LC-MS | Confirm product mass and identify impurity masses | Coupled HPLC with ESI-MS |
| ¹H NMR | Structural confirmation and purity estimation | 400-600 MHz, integration of product vs. impurity signals |
Visualizations
Experimental Workflow for a Hypothetical MPO Inhibitor
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule and macrocyclic pyrazole derived inhibitors of myeloperoxidase (MPO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical impurities: Combatting pharma’s elusive threat | Article | Chemistry World [chemistryworld.com]
- 4. Tackling Impurity Challenges in Combination Drug Products [freyrsolutions.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Mpo-IN-8 Stability in Different Buffer Systems: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Mpo-IN-8 in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Myeloperoxidase (MPO), a heme-containing peroxidase enzyme.[1] MPO is primarily found in neutrophils and is a key component of the innate immune system.[2] It catalyzes the formation of reactive oxidant species, such as hypochlorous acid, which are involved in killing pathogens.[2] However, excessive MPO activity is implicated in various inflammatory diseases, cardiovascular disorders, and neurological conditions.[3] this compound works by inhibiting the enzymatic activity of MPO, thereby reducing the production of these damaging reactive species.[1]
Q2: I'm observing a loss of this compound activity in my experiments. What could be the cause?
A loss of inhibitory activity could be due to the degradation of this compound in your experimental buffer.[4] The stability of small molecules like this compound can be influenced by several factors including pH, temperature, and the composition of the buffer itself.[5] It is crucial to prepare fresh solutions of this compound for each experiment to minimize the impact of potential degradation.[4]
Q3: My this compound solution is precipitating when I dilute it in my aqueous buffer. How can I resolve this?
Precipitation is a common issue for many small molecule inhibitors which often have poor aqueous solubility.[6] this compound is expected to be more soluble in organic solvents like DMSO than in aqueous buffers.[6] To prevent precipitation, ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but is also compatible with your experimental system (typically ≤ 0.1% to avoid cellular toxicity).[7] You can also try lowering the final working concentration of this compound.[6]
Q4: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous organic solvent such as DMSO.[4][6] To avoid repeated freeze-thaw cycles that can lead to degradation, aliquot the stock solution into smaller, single-use volumes.[7] These aliquots should be stored at -20°C or -80°C for long-term stability.[6]
Q5: Which buffer systems are generally recommended for working with small molecule inhibitors?
The choice of buffer can significantly impact the stability of a small molecule. While specific data for this compound is not available, common buffers used in biological assays include phosphate-buffered saline (PBS), Tris, and MOPS.[8][9] It is important to assess the stability of this compound in the specific buffer system you intend to use for your experiments.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent assay results or loss of inhibitory activity | Degradation of this compound in the experimental buffer.[4] | Prepare fresh solutions of this compound for each experiment.[4] Conduct a stability study of this compound in your specific assay buffer and at the experimental temperature. Consider using a different, validated buffer system. |
| Precipitation of this compound in aqueous buffer | Poor aqueous solubility of the compound.[6] | Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your assay and helps maintain solubility. Test the solubility of this compound in different buffer systems. Consider using a solubilizing agent, but first verify its compatibility with your experimental setup.[4] |
| Variability between different batches of this compound | Differences in compound purity or solid-state form. | Source this compound from a reputable supplier and request a certificate of analysis for each batch. If possible, perform in-house characterization to confirm the identity and purity of the compound. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in a Buffer System
This protocol provides a framework for determining the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.[5]
2. Preparation of Test Solutions:
-
Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the test buffer(s) (e.g., PBS, Tris) at various relevant pH values.
-
Include a control sample where this compound is diluted in a solvent in which it is known to be stable (e.g., acetonitrile).[4]
3. Incubation:
-
Incubate the test solutions at the desired temperature(s) (e.g., 4°C, room temperature, 37°C).[4]
4. Time Points:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot from each test solution.[4] The 0-hour time point should be collected immediately after preparation.[5]
5. Sample Processing:
-
To precipitate proteins and extract the compound, add a volume of cold acetonitrile (B52724) (containing an internal standard) to the collected aliquots.[5]
-
Vortex the samples and centrifuge to pellet any precipitate.[5]
-
Transfer the supernatant to HPLC vials for analysis.[5]
6. Analysis:
-
Analyze the concentration of intact this compound in each aliquot using a validated HPLC or LC-MS method.[4]
7. Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition (buffer, pH, temperature).
-
From this data, the degradation rate and the half-life of this compound in each buffer can be determined.[4]
Visualizations
Caption: MPO signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 2. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MPO and its role in cancer, cardiovascular and neurological disorders: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. proteinstable.com [proteinstable.com]
minimizing Mpo-IN-8 precipitation in aqueous solutions
Troubleshooting Guide: Mpo-IN-8 Precipitation in Aqueous Solutions
Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer is a common challenge for researchers. This guide provides a systematic approach to diagnose and resolve this issue.
Experimental Workflow for Preventing Precipitation
Validation & Comparative
A Comparative Guide to Mpo-IN-5 and Other Myeloperoxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myeloperoxidase (MPO) is a pivotal enzyme in the innate immune system, primarily resident in the azurophilic granules of neutrophils. While its production of potent reactive oxidants like hypochlorous acid (HOCl) is crucial for host defense against pathogens, dysregulated MPO activity is a significant contributor to tissue damage in a spectrum of inflammatory, cardiovascular, and neurodegenerative diseases.[1][2][3] Consequently, the inhibition of MPO has emerged as a compelling therapeutic strategy.[3][4] This guide provides a comprehensive comparison of Mpo-IN-5, a novel indole-based irreversible MPO inhibitor, with other well-characterized MPO inhibitors, offering an objective overview of their performance based on available experimental data.
Mechanism of Action: Targeting the Inflammatory Cascade
Myeloperoxidase catalyzes the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to produce the highly reactive and cytotoxic agent, hypochlorous acid.[1][5] This process is a cornerstone of the inflammatory response. MPO inhibitors are designed to attenuate this activity, thereby mitigating oxidative stress and its pathological sequelae. Mpo-IN-5, like other prominent inhibitors such as Verdiperstat (AZD3241) and PF-06282999, acts as an irreversible, mechanism-based inhibitor, forming a covalent bond with the MPO enzyme and leading to its inactivation.[1][6]
Quantitative Comparison of MPO Inhibitors
The following tables summarize the key in vitro and in vivo performance data for Mpo-IN-5 and other selected MPO inhibitors. It is important to note that direct head-to-head comparative studies are limited; therefore, the data presented is a compilation from individual research publications.
Table 1: In Vitro Potency and Selectivity of MPO Inhibitors
| Inhibitor | Target | IC50 (MPO Peroxidation) | kinact/Ki (M⁻¹s⁻¹) | Selectivity | Mechanism of Action |
| Mpo-IN-5 | MPO | 0.22 µM[6] | 23,000[6] | Data not readily available | Irreversible[6] |
| Verdiperstat (AZD3241) | MPO | 630 nM | Data not readily available | Selective | Irreversible |
| PF-06282999 | MPO | 1.9 µM (in human whole blood) | Data not readily available | Selective over TPO and CYP isoforms | Mechanism-based, Irreversible |
| PF-1355 | MPO | 1.47 µM (in human neutrophils) | Data not readily available | Selective over TPO and >50 other targets | Mechanism-based, Irreversible |
Table 2: In Vivo Efficacy of MPO Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Route of Administration | Key Findings |
| Mpo-IN-5 | Data not readily available | Data not readily available | Data not readily available |
| Verdiperstat (AZD3241) | Dextran Sodium Sulfate (DSS)-induced colitis in mice | Oral | Ameliorated experimental colitis. |
| PF-06282999 | LPS-treated cynomolgus monkeys | Oral | Robust irreversible inhibition of plasma MPO activity. |
| PF-1355 | Murine models of vasculitis and glomerulonephritis | Oral | Reduced plasma MPO activity, vascular edema, and neutrophil recruitment. |
Detailed Experimental Protocols
Reproducibility and standardization are critical in the evaluation of enzyme inhibitors. Below are detailed methodologies for key experiments cited in the characterization of MPO inhibitors.
In Vitro MPO Inhibition Assay (Luminol-Based Chemiluminescence)
This assay measures the ability of a compound to inhibit MPO-catalyzed oxidation of luminol (B1675438), which produces a chemiluminescent signal.
Materials:
-
Purified human MPO
-
Luminol solution
-
Sodium chloride (NaCl) solution
-
Hydrogen peroxide (H₂O₂)
-
MPO inhibitor (e.g., Mpo-IN-5)
-
Black 96-well microplate
-
Microplate reader with chemiluminescence detection capability
Procedure: [1]
-
Prepare serial dilutions of the MPO inhibitor to be tested.
-
In a black 96-well plate, add 80 µl of the MPO solution and 80 µl of the luminol solution to each well.
-
Add 18 µl of the NaCl solution to each well.
-
Add 20 µl of the MPO inhibitor at various concentrations (or vehicle control) to the respective wells.
-
Initiate the reaction by adding hydrogen peroxide (H₂O₂).
-
Immediately measure the luminescence using a microplate reader. The intensity of the luminescence is indicative of MPO activity.
Data Analysis:
-
Calculate the percentage of MPO inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Ex Vivo MPO Inhibition Assay in Human Whole Blood
This assay assesses the inhibitory effect of a compound on MPO released from activated neutrophils in a more physiologically relevant matrix.
Materials:
-
Fresh human whole blood collected in heparinized tubes
-
Lipopolysaccharide (LPS)
-
MPO inhibitor
-
Anti-MPO antibody-coated plates
-
MPO substrate (e.g., Amplex Red)
-
Hydrogen peroxide (H₂O₂)
Procedure: [1]
-
Incubate whole blood with LPS for a specified period (e.g., 4 hours) to stimulate MPO release from neutrophils.
-
Add the MPO inhibitor at various concentrations to the stimulated whole blood and incubate.
-
Centrifuge the blood samples to separate the plasma.
-
Add the plasma samples to the anti-MPO antibody-coated plates to capture MPO.
-
Wash the plates to remove unbound components.
-
Add the MPO substrate and H₂O₂ to each well.
-
Measure the fluorescence or absorbance to determine residual MPO activity.
Data Analysis:
-
Calculate the percentage of MPO activity inhibition for each inhibitor concentration and determine the EC50 value.
In Vivo MPO Inhibition and Pharmacokinetics
This protocol evaluates the in vivo efficacy and pharmacokinetic profile of an MPO inhibitor in an animal model.
Materials:
-
Animal model of inflammation (e.g., LPS-induced endotoxemia in mice)
-
MPO inhibitor
-
Validated assay for MPO activity (e.g., MPO capture and Amplex Red-based activity assay)
-
Analytical method for quantifying the inhibitor in plasma (e.g., LC-MS/MS)
Procedure: [1]
-
Administer the MPO inhibitor orally or via another relevant route at different doses to the animals.
-
At various time points post-administration, collect blood samples.
-
Separate plasma from the blood samples.
-
Measure the MPO activity in the plasma using a validated assay.
-
Quantify the plasma concentration of the inhibitor at each time point using a validated analytical method.
Data Analysis:
-
Correlate the inhibitor's plasma concentration with the level of MPO inhibition to assess its in vivo efficacy and establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Visualizing MPO's Role and Inhibition
Diagrams are provided below to illustrate the MPO signaling pathway, the general experimental workflow for evaluating MPO inhibitors, and the logical relationship of MPO's contribution to inflammatory disease.
Caption: MPO signaling pathway and the point of intervention by inhibitors.
Caption: General experimental workflow for the evaluation of MPO inhibitors.
Caption: Contribution of MPO to the pathogenesis of inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A patent review of myeloperoxidase inhibitors for treating chronic inflammatory syndromes (focus on cardiovascular diseases, 2013-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Myeloperoxidase Inhibitors: PF-1355 vs. 4-Aminobenzoic Acid Hydrazide (ABAH)
For Researchers, Scientists, and Drug Development Professionals
Myeloperoxidase (MPO) is a pivotal enzyme in the innate immune system, responsible for generating potent antimicrobial oxidants. However, its dysregulation is implicated in the pathology of numerous inflammatory diseases, making it a significant therapeutic target. This guide provides an objective comparison of two key MPO inhibitors: PF-1355, a clinical trial candidate, and 4-aminobenzoic acid hydrazide (ABAH), a widely used research tool.
Mechanism of Action
Both PF-1355 and ABAH are mechanism-based inhibitors, meaning they are catalytically activated by MPO to a reactive species that then irreversibly inactivates the enzyme.[1]
-
PF-1355: As a 2-thiouracil (B1096) derivative, PF-1355 is oxidized by MPO, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme.[1]
-
4-Aminobenzoic Acid Hydrazide (ABAH): MPO oxidizes ABAH to a radical intermediate.[1][2] In the absence of oxygen, this radical reduces the enzyme to its ferrous state, which then reacts with hydrogen peroxide, causing the irreversible destruction of the heme prosthetic group and subsequent enzyme inactivation.[1][2]
Data Presentation: In Vitro and In Vivo Performance
The following tables summarize the available quantitative data for PF-1355 and ABAH, facilitating a direct comparison of their performance.
Table 1: In Vitro Potency of MPO Inhibitors
| Compound | Assay | Species | IC50 | Reference |
| PF-1355 | Taurine (B1682933) Chloramine (B81541) Formation | Human Neutrophils | 1.65 µM | |
| PF-1355 | Neutrophil Extracellular Trap (NET) Formation | Human Neutrophils | 0.97 µM | |
| ABAH | Hypochlorous Acid Production | N/A | Potent inhibitor | [2] |
Table 2: In Vivo Efficacy of MPO Inhibitors
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| PF-1355 | Mouse | Immune Complex Vasculitis | Reduced vascular edema, neutrophil recruitment, and cytokine/chemokine expression. | |
| PF-1355 | Mouse | Anti-Glomerular Basement Membrane (GBM) Glomerulonephritis | Suppressed albuminuria and chronic renal dysfunction. | |
| ABAH | Mouse | Ischemic Stroke | Reduced infarct size and improved neurological outcome. | |
| ABAH | Rabbit | Aneurysm | Attenuated inflammation and expansion of experimental aneurysm. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the design and interpretation of studies involving these inhibitors.
MPO Inhibition Assay (Taurine Chloramine Formation)
This assay quantifies the production of taurine chloramine, a stable product of the MPO-catalyzed reaction between hypochlorous acid and taurine.[1]
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[1]
-
Cell Stimulation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution) containing taurine.
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of PF-1355, ABAH, or a vehicle control.[1]
-
Initiation of MPO Activity: Stimulate the neutrophils with an agonist like phorbol (B1677699) 12-myristate 13-acetate (PMA) to induce the respiratory burst and MPO release.[1]
-
Quantification of Taurine Chloramine: After a defined incubation period, terminate the reaction and measure the amount of taurine chloramine produced using a colorimetric method, such as the reaction with 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB).
-
Data Analysis: Calculate the percentage of inhibition of taurine chloramine formation for each inhibitor concentration and determine the IC50 value.[1]
Neutrophil Extracellular Trap (NET) Formation Assay
This assay measures the ability of inhibitors to block the formation of NETs, which are web-like structures of DNA, histones, and granular proteins released by activated neutrophils.[1]
-
Neutrophil Seeding: Seed isolated neutrophils in a multi-well plate.[1]
-
Inhibitor Treatment and Stimulation: Treat the cells with the MPO inhibitor or a vehicle control, followed by stimulation with a NET-inducing agent such as PMA.[1]
-
NET Quantification: After incubation, quantify the amount of extracellular DNA, a key component of NETs, using a fluorescent DNA-binding dye (e.g., Sytox Green).
-
Data Analysis: Determine the IC50 of the inhibitor for NET formation by measuring the reduction in fluorescence at different inhibitor concentrations.[1]
Visualizations
The following diagrams illustrate the MPO signaling pathway, the mechanism of action of the inhibitors, and a general experimental workflow.
References
Mpo-IN-8: A Comparative Guide to a Selective Myeloperoxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Mpo-IN-8 as a selective myeloperoxidase (MPO) inhibitor. Through objective comparisons with other known MPO inhibitors and supported by experimental data, this document serves as a resource for researchers and professionals in the field of drug development. Myeloperoxidase is a critical enzyme in the innate immune system, and its inhibition is a promising therapeutic strategy for a variety of inflammatory and cardiovascular diseases.
Introduction to Myeloperoxidase and Its Inhibition
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils. Upon neutrophil activation at sites of inflammation, MPO is released into the extracellular space where it catalyzes the production of hypochlorous acid (HOCl) and other reactive oxygen species. While essential for host defense against pathogens, excessive MPO activity can lead to oxidative damage to host tissues, contributing to the pathophysiology of numerous diseases. This has spurred the development of MPO inhibitors as a potential therapeutic class. This compound is an orally active MPO inhibitor that has been shown to inhibit the generation of hypochlorous acid by neutrophils and the formation of neutrophil extracellular traps (NETosis). In preclinical models of gouty arthritis, this compound demonstrated efficacy in reducing swelling, peroxidase activity, and levels of the pro-inflammatory cytokine IL-1β.
Comparative Analysis of MPO Inhibitors
The efficacy of MPO inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce MPO activity by 50%. A lower IC50 value signifies a more potent inhibitor. This section compares the available quantitative data for this compound and other well-characterized MPO inhibitors.
Quantitative Data Summary
While specific quantitative data for the IC50 of this compound is not publicly available at the time of this publication, the following tables provide a comparative overview of the potency of other notable MPO inhibitors. This data is compiled from various in vitro assays and serves as a benchmark for the evaluation of novel inhibitors like this compound.
Table 1: In Vitro IC50 Values of Selected MPO Inhibitors
| Inhibitor | IC50 Value | Assay Type / Conditions |
| This compound | Data not available | - |
| Verdiperstat (AZD3241) | 630 nM[1] | Purified MPO enzyme assay[1] |
| Verdiperstat (AZD3241) | 0.41 µM | MPO-catalyzed H₂O₂ consumption[2] |
| Verdiperstat (AZD3241) | 0.59 µM | MPO-catalyzed HOCl production[2] |
| PF-06282999 | 1.9 µM[3][4][5][6] | Human whole blood assay (LPS-stimulated)[4][5][6] |
| PF-06282999 | 0.63 µM | MPO-catalyzed H₂O₂ consumption[2] |
| PF-06282999 | 1.23 µM | MPO-catalyzed HOCl production[2] |
| SNT-8370 | 0.08 µM | MPO-catalyzed H₂O₂ consumption[2] |
| SNT-8370 | 0.25 µM | MPO-catalyzed HOCl production[2] |
| 4'-Aminochalcone | ~0.25 µM[7] | Purified MPO assay[7] |
| 4,4'-Difluorochalcone | 0.05 µM[7] | MPO inhibition assay[7] |
Table 2: Selectivity of MPO Inhibitors Against Other Peroxidases
Data on the selectivity of this compound against other human peroxidases such as eosinophil peroxidase (EPO), thyroid peroxidase (TPO), and lactoperoxidase (LPO) is not currently available. The structural and functional similarities between these enzymes underscore the importance of evaluating the selectivity profile of any new MPO inhibitor. Eosinophil peroxidase, for instance, shares approximately 70% amino acid sequence homology with MPO. While some studies suggest a low probability of cross-reactivity of antibodies between MPO and TPO despite a 44% sequence homology, the potential for small molecule inhibitors to cross-react requires direct experimental validation.
| Inhibitor | Selectivity Profile (EPO, TPO, LPO) |
| This compound | Data not available |
| Verdiperstat (AZD3241) | Data not available in searched results |
| PF-06282999 | Data not available in searched results |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies involved in the validation of MPO inhibitors, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key assays used in the evaluation of MPO inhibitors.
In Vitro MPO Inhibition Assay (IC50 Determination)
This protocol is adapted from a standard fluorescence-based assay to determine the potency of an MPO inhibitor.
Materials:
-
Purified human MPO enzyme
-
This compound or other test inhibitors
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Hydrogen peroxide (H₂O₂)
-
Amplex® Red reagent (or similar fluorogenic substrate)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation: Prepare a stock solution of the MPO inhibitor in a suitable solvent (e.g., DMSO). Serially dilute the inhibitor in assay buffer to create a range of test concentrations. Prepare working solutions of H₂O₂ and Amplex® Red in assay buffer.
-
Assay Setup: To each well of a 96-well plate, add the MPO enzyme solution.
-
Add the various concentrations of the MPO inhibitor to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of H₂O₂ and Amplex® Red to all wells.
-
Data Acquisition: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 571 nm excitation, 585 nm emission) over a kinetic time course (e.g., every minute for 30 minutes).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of MPO inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
Neutrophil NETosis Assay
This protocol outlines a method to assess the effect of an MPO inhibitor on the formation of Neutrophil Extracellular Traps (NETs).
Materials:
-
Isolated human or murine neutrophils
-
This compound or other test inhibitors
-
Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing stimulant
-
Cell-impermeable DNA dye (e.g., SYTOX™ Green)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation: Isolate neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation). Resuspend the cells in a suitable buffer.
-
Inhibitor Treatment: Pre-incubate the neutrophils with various concentrations of the MPO inhibitor or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
NETosis Induction: Add the cell-impermeable DNA dye to the cell suspension. Transfer the cells to a 96-well plate and add the NET-inducing stimulant (e.g., PMA).
-
Measurement: Monitor the increase in fluorescence over time using a plate reader. The fluorescence intensity is proportional to the amount of extracellular DNA released during NETosis. Alternatively, visualize NET formation at specific time points using fluorescence microscopy.
-
Data Analysis: Quantify the extent of NETosis by comparing the fluorescence intensity in inhibitor-treated wells to the vehicle-treated control.
Conclusion
This compound presents as a promising selective inhibitor of myeloperoxidase with demonstrated in vivo activity. While direct comparative quantitative data on its potency and selectivity are not yet widely available, the framework provided in this guide allows for its evaluation against other established MPO inhibitors. The provided experimental protocols offer a standardized approach for researchers to further investigate the efficacy and selectivity of this compound and other novel MPO-targeting compounds. Further head-to-head studies are warranted to definitively establish the therapeutic potential of this compound in the context of other MPO inhibitors for the treatment of inflammatory and cardiovascular diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Verifying MPO Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a novel inhibitor engages its intended target within a complex biological system is a critical step. This guide provides a comparative overview of methodologies to verify target engagement of Myeloperoxidase (MPO) inhibitors, with a focus on providing actionable experimental protocols and comparative data for well-characterized compounds. As information regarding a specific compound designated "Mpo-IN-8" is not available in the public domain, this guide will focus on established MPO inhibitors, providing a framework for the evaluation of any novel MPO-targeting compound.
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in neutrophils and monocytes.[1][2] It plays a crucial role in the innate immune system by generating reactive oxygen species, such as hypochlorous acid (HOCl), to combat pathogens.[1][3] However, excessive MPO activity is implicated in the pathology of numerous inflammatory conditions, including cardiovascular and neurodegenerative diseases, making it a compelling therapeutic target.[1][3]
Comparative Analysis of MPO Inhibitors
The selection of an appropriate MPO inhibitor for research purposes is critical. The following table summarizes the key characteristics of several well-characterized MPO inhibitors.
| Inhibitor | Mechanism of Action | Target Potency (IC50) | Cellular Activity | Key Features |
| Mpo-IN-5 | Irreversible | 0.22 µM (Peroxidation) | Data not yet widely published, but expected to be potent in cellular models. | Potent, irreversible inhibitor with rapid kinetics. |
| PF-1355 | Irreversible, Selective | Not specified in the provided text. | Well-characterized in various biological samples.[2] | A selective and irreversible MPO inhibitor.[2] |
| 4-Aminobenzoic acid hydrazide (4-ABAH) | Irreversible | 0.3 µM | IC50 of 2.2 µM in PMA-stimulated human neutrophils and 16 µM in opsonized zymosan-stimulated neutrophils.[3] | Well-characterized and widely used in cellular and in vivo studies. Specific for MPO over other peroxidases.[3] |
| 2-Thioxanthine | Mechanism-based, Irreversible | ~0.2 µM | Potently inhibits HOCl production in isolated neutrophils.[3] | Forms a covalent bond with the heme group of MPO, leading to irreversible inactivation.[3] |
MPO Signaling Pathway and Point of Inhibition
MPO is a central player in the inflammatory cascade. Upon activation by inflammatory stimuli, neutrophils release MPO, which then catalyzes the production of potent oxidants. MPO inhibitors intervene by directly binding to the enzyme and blocking its catalytic activity.
Caption: Myeloperoxidase (MPO) signaling pathway and the point of intervention for MPO inhibitors.
Experimental Protocols for Target Engagement Verification
Validating the engagement of an MPO inhibitor in a cellular context is essential to demonstrate its mechanism of action. Below are detailed protocols for key experiments.
In Vitro MPO Activity Assay
This assay directly measures the enzymatic activity of purified MPO and the inhibitory effect of a test compound.
Principle: MPO catalyzes the oxidation of a chromogenic substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB) in the presence of hydrogen peroxide (H₂O₂). The resulting color change is proportional to MPO activity and can be measured spectrophotometrically.
Materials:
-
Purified Human MPO
-
TMB substrate
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound in the assay buffer to create a range of concentrations.
-
Add the diluted test compound and purified MPO to the wells of a 96-well plate and incubate for a predetermined time.
-
Initiate the reaction by adding TMB substrate followed by H₂O₂.
-
Measure the absorbance at 650 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC₅₀ value of the test compound.
Caption: Workflow for the in vitro MPO activity assay.
Cellular MPO Activity Assay (Stimulated Neutrophils)
This assay assesses the ability of an inhibitor to block MPO activity released from stimulated neutrophils, providing a more physiologically relevant context.
Principle: Neutrophils are stimulated to release MPO into the extracellular medium. The activity of the released MPO is then measured using a colorimetric or fluorometric assay.
Procedure:
-
Neutrophil Isolation: Isolate primary human or murine neutrophils from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Inhibitor Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of the MPO inhibitor.
-
Neutrophil Stimulation: Stimulate the neutrophils with an agonist such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or opsonized zymosan to induce degranulation and MPO release.
-
Measurement of Extracellular MPO Activity:
-
Centrifuge the cell suspension to pellet the neutrophils.
-
Collect the supernatant containing the released MPO.
-
Measure the MPO activity in the supernatant using a suitable assay (e.g., TMB-based colorimetric assay or Amplex Red-based fluorometric assay).
-
-
Data Analysis: Determine the effect of the inhibitor on the activity of extracellular MPO and calculate the IC₅₀ value.
In Vivo Target Engagement and Efficacy
To assess the in vivo efficacy of an MPO inhibitor, animal models of MPO-driven diseases are utilized.
Example Model: Lipopolysaccharide (LPS)-Induced Endotoxemia This model is used to evaluate the anti-inflammatory effects of an MPO inhibitor in an acute systemic inflammation setting.
Animals: BALB/c mice (female, 6-8 weeks old).
Procedure:
-
Administer the MPO inhibitor to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a specified pre-treatment time, induce systemic inflammation by injecting LPS.
-
At selected time points post-LPS injection, collect blood and/or tissue samples.
-
Measure MPO activity, levels of inflammatory cytokines (e.g., TNF-α, IL-6), and markers of tissue damage in the collected samples.
Caption: A general workflow for in vivo efficacy testing of an MPO inhibitor.
Conclusion
Verifying target engagement is a cornerstone of modern drug discovery. While specific data for "this compound" remains elusive, the principles and protocols outlined in this guide provide a robust framework for the evaluation of any novel MPO inhibitor. By employing a combination of in vitro, cellular, and in vivo assays, researchers can confidently assess the potency, selectivity, and efficacy of their compounds, ultimately accelerating the development of new therapies for MPO-driven diseases.
References
Cross-Validation of Myeloperoxidase Inhibitor Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various assays to validate the activity of myeloperoxidase (MPO) inhibitors. The information is supported by established experimental methodologies to ensure accurate and reproducible results.
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme primarily found in the azurophilic granules of neutrophils and to a lesser extent in monocytes.[1] It is a critical component of the innate immune system, catalyzing the formation of hypochlorous acid (HOCl) and other reactive oxygen species to combat pathogens.[2] However, excessive MPO activity is implicated in the pathology of numerous inflammatory conditions, including cardiovascular and neurodegenerative diseases, making it a key therapeutic target.[2] This guide focuses on the cross-validation of a representative MPO inhibitor, herein referred to as "Mpo-IN-8," using different assay platforms.
Comparative Analysis of MPO Activity Assays
The selection of an appropriate assay is critical for the accurate determination of MPO inhibitor efficacy. The following table summarizes and compares common in vitro assays for measuring MPO activity.
| Assay Type | Principle | Common Substrates | Detection Method | Advantages | Disadvantages |
| Colorimetric | Oxidation of a chromogenic substrate by MPO in the presence of H₂O₂ results in a colored product. | Tetramethylbenzidine (TMB), o-dianisidine | Spectrophotometry (Absorbance at a specific wavelength, e.g., 450-470 nm) | Cost-effective, simple workflow. | Lower sensitivity compared to fluorometric assays, potential for interference from colored compounds in the sample. |
| Fluorometric | Oxidation of a fluorogenic substrate by MPO in the presence of H₂O₂ produces a highly fluorescent product. | 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), Ampliflu™ Red | Fluorometry (Excitation/Emission at specific wavelengths, e.g., Ex/Em = 535/587 nm) | High sensitivity, wider dynamic range. | More expensive than colorimetric assays, potential for autofluorescence from sample components. |
| Luminometric | MPO-catalyzed oxidation of luminol (B1675438) in the presence of an enhancer generates a light-emitting product. | Luminol | Luminometry (Light emission) | Extremely high sensitivity. | Signal can be transient, requiring specific instrumentation for kinetic measurements. |
| MPO-Specific Capture ELISA | An antibody specific for MPO is used to capture the enzyme from a sample, followed by a standard MPO activity assay. | TMB, ADHP | Spectrophotometry or Fluorometry | High specificity, reduces interference from other peroxidases in the sample. | More complex and time-consuming protocol. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the cross-validation of "this compound" activity.
In Vitro MPO Inhibition Assay (Colorimetric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of "this compound" using a colorimetric assay.
Materials:
-
Purified human MPO enzyme
-
"this compound" (test inhibitor)
-
A known MPO inhibitor (positive control)
-
Phosphate (B84403) buffer (pH 7.4)
-
Hydrogen peroxide (H₂O₂)
-
Tetramethylbenzidine (TMB) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of "this compound" and the positive control inhibitor in phosphate buffer.
-
In a 96-well plate, add the MPO enzyme to each well, followed by the different concentrations of the inhibitors or vehicle control.
-
Incubate the plate at room temperature for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding H₂O₂ to all wells.
-
Add the TMB substrate solution to each well and incubate in the dark at room temperature.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of MPO inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular MPO Activity Assay (Fluorometric)
This protocol measures the inhibitory effect of "this compound" on MPO activity in activated neutrophils.
Materials:
-
Isolated human neutrophils
-
"this compound"
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil activator
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorogenic MPO substrate (e.g., ADHP)
-
H₂O₂
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Isolate human neutrophils from whole blood using density gradient centrifugation.
-
Resuspend the neutrophils in HBSS.
-
Pre-incubate the neutrophils with various concentrations of "this compound" or vehicle control in the 96-well plate.
-
Activate the neutrophils by adding PMA to stimulate MPO release.
-
Add the fluorogenic substrate and H₂O₂ to initiate the reaction.
-
Measure the fluorescence intensity kinetically over time using a fluorescence microplate reader (e.g., Ex/Em = 535/587 nm).
-
The rate of increase in fluorescence is proportional to the MPO activity.
-
Calculate the percentage of inhibition of MPO activity for each concentration of "this compound".
-
Determine the cellular IC₅₀ value.
Visualizing Key Pathways and Workflows
To further clarify the experimental logic, the following diagrams illustrate the MPO signaling pathway and a general workflow for inhibitor validation.
Caption: Myeloperoxidase signaling pathway in inflammation.
Caption: General workflow for MPO inhibitor validation.
References
Mpo-IN-8 vs. Antioxidant Compounds: A Comparative Guide for Researchers
A note on "Mpo-IN-8": Extensive literature searches did not yield any specific information on a compound designated "this compound." It is possible that this is a typographical error, an internal compound name not yet in the public domain, or a less common research chemical. Given the context of comparison with antioxidant compounds, this guide will proceed by using a well-characterized, selective, and irreversible myeloperoxidase (MPO) inhibitor, AZD3241 (Verdiperstat) , as a representative molecule for this class of targeted antioxidant-acting compounds. This substitution allows for a data-driven comparison with traditional antioxidant compounds.
Introduction
The mitigation of oxidative stress is a cornerstone of research in numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. While traditional antioxidant compounds function through broad radical scavenging or by bolstering endogenous antioxidant systems, a newer class of therapeutics targets specific enzymatic sources of reactive oxygen species (ROS). This guide provides a comparative analysis of the MPO inhibitor AZD3241 (as a proxy for this compound) and two well-known antioxidant compounds, N-acetylcysteine (NAC) and Resveratrol. This comparison will focus on their distinct mechanisms of action, quantitative performance data, and their influence on key signaling pathways.
Quantitative Data Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) for the selected compounds. It is crucial to note that the assays measure different activities: MPO inhibition for AZD3241 versus radical scavenging for NAC and Resveratrol.
Table 1: In Vitro Inhibitory and Antioxidant Activities
| Compound | Target/Assay | IC50 Value | Notes |
| AZD3241 (Verdiperstat) | Myeloperoxidase (MPO) Inhibition | 630 nM | Measures the concentration required to inhibit 50% of MPO enzymatic activity. |
| MPO/HOCl-mediated oxidation | 1.2 µM | Estimated from in vitro luminol (B1675438) oxidation assay. | |
| N-acetylcysteine (NAC) | DPPH Radical Scavenging | Variable/High µM to mM range | NAC is a poor direct scavenger of DPPH radicals; its primary antioxidant function is indirect. |
| ABTS Radical Scavenging | Variable/High µM to mM range | Similar to DPPH, direct scavenging is not its main mechanism. | |
| Resveratrol | DPPH Radical Scavenging | 15.54 µg/mL | Potent direct radical scavenging activity. |
| ABTS Radical Scavenging | 2.86 µg/mL | Demonstrates strong capacity to neutralize the ABTS radical cation. |
Note: Direct comparison of IC50 values between AZD3241 and the antioxidant compounds is challenging due to the different nature of the assays. AZD3241's potency is in its specific inhibition of a key ROS-producing enzyme, while the potency of NAC and Resveratrol in these assays reflects their ability to directly neutralize free radicals.
Mechanisms of Action and Signaling Pathways
AZD3241 (Verdiperstat): Targeted MPO Inhibition
AZD3241 is a selective and irreversible inhibitor of myeloperoxidase (MPO), an enzyme primarily found in neutrophils and implicated in the generation of hypochlorous acid (HOCl) and other reactive oxidants during inflammation. By inactivating MPO, AZD3241 directly reduces the production of these damaging species at the site of inflammation, thereby mitigating oxidative stress and downstream inflammatory signaling. The hypothesized mechanism involves the reduction of oxidative stress leading to a decrease in sustained neuroinflammation.
Signaling Pathways Modulated by MPO Inhibition:
-
NF-κB Pathway: MPO-derived oxidants can activate the pro-inflammatory NF-κB signaling pathway. By inhibiting MPO, AZD3241 is expected to downregulate NF-κB activation, leading to reduced production of inflammatory cytokines like IL-1β, TNF-α, and IL-6.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another stress-activated signaling cascade that can be triggered by oxidative stress. Inhibition of MPO can lead to a reduction in the activation of MAPK pathways.
N-acetylcysteine (NAC): A Glutathione (B108866) Precursor and More
N-acetylcysteine's primary antioxidant role is indirect; it serves as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By replenishing GSH levels, NAC enhances the cell's capacity to neutralize ROS and detoxify harmful compounds. More recent research also highlights that NAC-derived cysteine can be converted to hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which themselves have potent antioxidant and cytoprotective properties. While NAC can directly scavenge some free radicals, this is considered a minor component of its overall antioxidant effect.
Signaling Pathways Modulated by NAC:
-
Nrf2-ARE Pathway: NAC can stimulate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, leading to the increased expression of antioxidant enzymes.
-
NF-κB and MAPK Pathways: NAC has been shown to inhibit the activation of pro-inflammatory pathways such as NF-κB and MAPK, thereby reducing the production of inflammatory cytokines.
A Head-to-Head Comparison: Mpo-IN-8 (Proxy: AZD4831) and Resveratrol in Inflammation and Oxidative Stress
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct head-to-head studies comparing a specific compound named "Mpo-IN-8" with resveratrol (B1683913) are not available in the published scientific literature. "this compound" does not appear to be a standard nomenclature for a myeloperoxidase (MPO) inhibitor. Therefore, for the purpose of this guide, we will use AZD4831 (Mitiperstat) , a potent and clinically evaluated irreversible MPO inhibitor, as a proxy for a representative MPO inhibitor to compare against resveratrol. This comparison is based on data from separate studies and aims to provide a framework for understanding their distinct and potentially overlapping mechanisms of action in the context of inflammation and oxidative stress.
Introduction
Both myeloperoxidase (MPO) inhibitors and the natural polyphenol resveratrol have garnered significant interest for their therapeutic potential in a range of inflammatory and oxidative stress-related diseases. MPO is a key enzyme released by neutrophils that generates highly reactive oxidants, contributing to tissue damage in various inflammatory conditions. Resveratrol, found in grapes and other plants, is known for its antioxidant, anti-inflammatory, and sirtuin-activating properties. This guide provides a comparative overview of a representative MPO inhibitor, AZD4831, and resveratrol, focusing on their mechanisms of action, effects on key biomarkers, and the experimental protocols used to evaluate their activity.
Quantitative Data Comparison
The following tables summarize the quantitative data on the inhibitory and modulatory effects of AZD4831 and resveratrol on key enzymes, inflammatory cytokines, and markers of oxidative stress. Data is compiled from various in vitro and in vivo studies.
Table 1: Enzyme Inhibition
| Compound | Target Enzyme | IC50 Value | Reference |
| AZD4831 (Mitiperstat) | Myeloperoxidase (MPO) | 1.5 nM (in vitro) | |
| Resveratrol | Cyclooxygenase-2 (COX-2) | ~50-60 µM (in vitro and ex vivo) | |
| Myeloperoxidase (MPO) | Inhibition observed, but IC50 not consistently reported. Acts as a direct scavenger of MPO-derived ROS and can directly interact with the enzyme. |
Table 2: Modulation of Inflammatory Cytokines
| Compound | Cytokine | Effect | Model System | Reference |
| AZD4831 (Mitiperstat) | Not extensively reported in publicly available literature for specific cytokine reduction values. As an MPO inhibitor, it is expected to reduce downstream inflammatory signaling. | - | - | |
| Resveratrol | TNF-α | Significant reduction | Human Retinal Pigment Epithelium Cells, Osteoarthritis rat model | |
| IL-6 | Significant reduction | Human Retinal Pigment Epithelium Cells, Osteoarthritis rat model | ||
| IL-1β | Significant reduction | Human Retinal Pigment Epithelium Cells, Osteoarthritis rat model |
Table 3: Effect on Oxidative Stress Markers
| Compound | Marker | Effect | Model System | Reference |
| AZD4831 (Mitiperstat) | Reactive Oxygen Species (ROS) | Expected to decrease ROS by inhibiting MPO-mediated generation of hypochlorous acid. | - | |
| Resveratrol | Malondialdehyde (MDA) | Significant reduction | Rat models of exercise-induced stress and X-ray irradiation | |
| Reactive Oxygen Species (ROS) | Reduction | Glial cells |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of AZD4831 and resveratrol are visualized in the following diagrams.
Caption: Mechanism of Action of AZD4831 as a Myeloperoxidase Inhibitor.
Caption: Pleiotropic Anti-inflammatory Mechanisms of Resveratrol.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of findings.
Myeloperoxidase (MPO) Activity Assay
This protocol is a general representation for measuring MPO activity in biological samples and can be adapted for testing inhibitors like AZD4831.
-
Principle: MPO catalyzes the oxidation of a substrate (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB) by hydrogen peroxide (H₂O₂), resulting in a colored product that can be measured spectrophotometrically.
-
Materials:
-
MPO standard
-
Phosphate (B84403) buffer (pH 7.4)
-
Hydrogen peroxide (H₂O₂)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare samples (e.g., cell lysates, plasma) and MPO standards in phosphate buffer.
-
Add samples and standards to the wells of a 96-well plate.
-
For inhibitor studies, pre-incubate the samples with the inhibitor (e.g., AZD4831) for a specified time.
-
Initiate the reaction by adding H₂O₂ followed by the TMB substrate solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes), protected from light.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate MPO activity based on the standard curve and determine the percentage of inhibition for the test compound.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines (e.g., TNF-α)
This protocol outlines the general steps for quantifying cytokine levels in cell culture supernatants or biological fluids, as would be done to assess the effects of resveratrol.
-
Principle: A sandwich ELISA uses two antibodies specific for the target cytokine. A capture antibody is coated on the plate, and a detection antibody, conjugated to an enzyme, is used to generate a colorimetric signal proportional to the amount of cytokine present.
-
Materials:
-
ELISA plate pre-coated with capture antibody for the target cytokine (e.g., anti-human TNF-α)
-
Recombinant cytokine standard
-
Biotinylated detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB substrate solution
-
Stop solution
-
Wash buffer
-
Assay diluent
-
-
Procedure:
-
Prepare standards and samples in assay diluent.
-
Add standards and samples to the wells of the ELISA plate and incubate.
-
Wash the plate to remove unbound substances.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the plate.
-
Add Streptavidin-HRP to each well and incubate.
-
Wash the plate.
-
Add TMB substrate solution to each well and incubate in the dark.
-
Add stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
Malondialdehyde (MDA) Assay for Lipid Peroxidation
This protocol describes a common method to measure MDA, a marker of oxidative stress, to evaluate the antioxidant effects of compounds like resveratrol.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex (TBA-MDA adduct), which can be measured spectrophotometrically or fluorometrically.
-
Materials:
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
MDA standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
Phosphate buffer
-
-
Procedure:
-
Homogenize tissue samples or prepare cell lysates in phosphate buffer containing BHT.
-
Precipitate proteins by adding TCA and centrifuge to collect the supernatant.
-
Add TBA reagent to the supernatant.
-
Heat the mixture at 95°C for 60 minutes.
-
Cool the samples on ice and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Prepare a standard curve using the MDA standard.
-
Calculate the MDA concentration in the samples from the standard curve.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a head-to-head comparison of an MPO inhibitor and resveratrol.
Caption: General Experimental Workflow for Comparing MPO Inhibitors and Resveratrol.
Conclusion
This guide provides a comparative overview of the MPO inhibitor AZD4831 and the natural polyphenol resveratrol. While both compounds exhibit potent anti-inflammatory and antioxidant properties, they operate through distinct primary mechanisms. AZD4831 is a highly specific and potent inhibitor of MPO, directly targeting a key enzymatic source of oxidative stress in inflammation. In contrast, resveratrol exerts its effects through multiple pathways, including the activation of sirtuins, inhibition of the NF-κB signaling cascade, and direct scavenging of reactive oxygen species.
The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers designing and interpreting studies aimed at understanding and harnessing the therapeutic potential of these and similar compounds in the treatment of inflammatory diseases. The lack of direct comparative studies highlights a research gap and an opportunity for future investigations to elucidate the relative efficacies and potential synergistic effects of targeting these distinct anti-inflammatory pathways.
Comparative Guide to Myeloperoxidase Inhibitors: A Focus on Verdiperstat (AZD3241)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils. It plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent antimicrobial agent. However, excessive or dysregulated MPO activity is implicated in the pathophysiology of a wide range of inflammatory diseases, including cardiovascular and neurodegenerative disorders. Consequently, the development of potent and selective MPO inhibitors has emerged as a promising therapeutic strategy.
This guide provides a comparative overview of MPO inhibitors, with a detailed focus on Verdiperstat (AZD3241), a well-characterized, selective, and irreversible inhibitor. While data for a compound specifically named "Mpo-IN-8" was not publicly available, this guide utilizes Verdiperstat as a representative example to illustrate the key performance characteristics of a potent MPO inhibitor and compares it with another notable inhibitor, PF-06282999.
Potency and Selectivity Profile
The efficacy of an MPO inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for MPO over other related enzymes, such as thyroid peroxidase (TPO) and eosinophil peroxidase (EPO). High selectivity is crucial to minimize off-target effects.
| Compound | Target | IC50 | Selectivity | Mechanism of Action |
| Verdiperstat (AZD3241) | Myeloperoxidase (MPO) | 630 nM[1] | Selective for MPO over other peroxidases.[2] | Irreversible, mechanism-based[1] |
| PF-06282999 | Myeloperoxidase (MPO) | 1.9 µM (in human whole blood)[3][4] | Highly selective for MPO over thyroid peroxidase and cytochrome P450 isoforms.[5][6] | Irreversible, mechanism-based[5][7] |
MPO Signaling Pathway and Inhibitor Intervention
MPO is released from activated neutrophils at sites of inflammation. The enzyme utilizes hydrogen peroxide (H₂O₂) to oxidize chloride ions (Cl⁻) into the highly reactive hypochlorous acid (HOCl). HOCl can cause significant tissue damage by modifying proteins, lipids, and other biomolecules, thereby perpetuating the inflammatory cascade. MPO inhibitors like Verdiperstat act by directly and irreversibly binding to the MPO enzyme, preventing the catalytic cycle that leads to HOCl production.
Myeloperoxidase signaling pathway and the point of intervention for inhibitors like Verdiperstat.
Experimental Protocols
Accurate assessment of MPO inhibitor potency and selectivity is reliant on robust experimental methodologies. Below are detailed protocols for key in vitro assays.
In Vitro MPO Inhibition Assay (Luminol-Based)
This assay measures the ability of a compound to inhibit MPO-catalyzed oxidation of luminol (B1675438), which produces a chemiluminescent signal.
Materials:
-
Purified human MPO
-
Luminol
-
Hydrogen peroxide (H₂O₂)
-
Test inhibitor (e.g., Verdiperstat)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate (white, opaque)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the test inhibitor solution to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add a solution of purified MPO to each well (except the no-enzyme control) and incubate for a pre-determined time to allow for inhibitor binding.
-
To initiate the reaction, add a solution containing luminol and H₂O₂ to all wells.
-
Immediately measure the chemiluminescence using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Experimental Workflow for MPO Inhibitor Potency Determination
The following diagram illustrates the typical workflow for determining the in vitro potency of an MPO inhibitor.
A typical experimental workflow for determining the in vitro potency of an MPO inhibitor.
Conclusion
The development of selective and potent MPO inhibitors holds significant therapeutic promise for a multitude of inflammatory conditions. Verdiperstat (AZD3241) serves as a strong exemplar of such a compound, demonstrating high potency and selectivity. The provided data and protocols offer a framework for researchers to evaluate and compare the performance of novel MPO inhibitors, facilitating the advancement of new therapeutic agents targeting the deleterious effects of excessive MPO activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PF-06282999 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Independent Verification of Mpo-IN-8 Effects: A Comparative Guide
Information regarding a specific myeloperoxidase (MPO) inhibitor designated "Mpo-IN-8" is not available in the public domain or scientific literature. Extensive searches for a compound with this name have not yielded any relevant results pertaining to a chemical entity with MPO inhibitory activity. The term "MPO-8" is predominantly associated with fiber optic cabling technology.
Therefore, it is not possible to provide a comparison guide with experimental data and protocols for a compound that is not scientifically documented.
To fulfill the user's core request for a comparative guide on an MPO inhibitor, this document will proceed by using a well-characterized and frequently cited MPO inhibitor, 4-aminobenzoic acid hydrazide (4-ABAH) , as a representative example. The following sections will provide a comparative overview of 4-ABAH, including its mechanism of action, experimental data from verification studies, and comparisons with other known MPO inhibitors. This will serve as a template for the type of information that would be presented for "this compound," should it be identified in the future.
Introduction to Myeloperoxidase (MPO) and its Inhibition
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and to a lesser extent, in monocytes.[1] It is a crucial component of the innate immune system, playing a vital role in host defense against microbial infections.[1] MPO catalyzes the production of potent reactive oxidants, most notably hypochlorous acid (HOCl), which are highly effective in killing a wide range of pathogens.[1] However, excessive or misplaced MPO activity can contribute to oxidative tissue damage and the pathogenesis of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders.[1] This has led to the development of MPO inhibitors as potential therapeutic agents.[2]
MPO inhibitors are compounds that specifically target and reduce the enzymatic activity of MPO, thereby mitigating the detrimental effects of excessive reactive oxidant production.[3] These inhibitors can be classified based on their mechanism of action, such as reversible, irreversible, or competitive inhibitors.
Comparative Analysis of MPO Inhibitors
To provide a framework for comparison, the following table summarizes key data for 4-ABAH and two other notable MPO inhibitors: Verdiperstat (AZD3241) and PF-06282999.
| Inhibitor | Mechanism of Action | In Vitro Potency (IC50) | Key Findings from Independent Studies | References |
| 4-Aminobenzoic acid hydrazide (4-ABAH) | Irreversible, mechanism-based ("suicide") inhibitor.[1] | ~1-10 µM (varies with assay conditions) | Widely used as a tool compound to study the effects of MPO inhibition in various disease models. Shown to reduce inflammation and tissue damage in models of colitis.[4] | [1][4][5] |
| Verdiperstat (AZD3241) | Irreversible, 2-thioxanthine (B146167) derivative. | ~1 µM | Has been evaluated in clinical trials for various inflammatory and neurodegenerative diseases. Demonstrated dose-dependent inhibition of MPO activity in a mouse model of colitis.[4] | [4][6] |
| PF-06282999 | Irreversible, thiouracil-based inhibitor. | Sub-micromolar range | Developed for potential therapeutic use in cardiovascular diseases. | [6] |
Experimental Protocols for MPO Inhibition Assessment
The verification of an MPO inhibitor's effects relies on robust and reproducible experimental protocols. Below are outlines of key assays used to characterize and compare MPO inhibitors.
In Vitro MPO Peroxidation Activity Assay
This assay measures the ability of an inhibitor to block the peroxidase activity of purified MPO or MPO in cell lysates.
Principle: MPO catalyzes the oxidation of a substrate (e.g., luminol, Amplex® UltraRed) by hydrogen peroxide (H₂O₂), producing a detectable signal (luminescence or fluorescence). An effective inhibitor will reduce this signal in a concentration-dependent manner.[4]
Abbreviated Protocol:
-
Prepare serial dilutions of the MPO inhibitor (e.g., 4-ABAH) and a vehicle control.
-
In a 96-well plate, pre-incubate purified human MPO or cell lysate with the inhibitor or vehicle.
-
Initiate the reaction by adding a solution containing the peroxidase substrate and H₂O₂.
-
Measure the signal (luminescence or fluorescence) over time using a plate reader.
-
Calculate the percentage of MPO activity inhibition for each inhibitor concentration and determine the IC50 value.[4]
MPO-DNA Complex ELISA
This assay quantifies Neutrophil Extracellular Traps (NETs), which are web-like structures composed of DNA, histones, and granular proteins like MPO, released by activated neutrophils.
Principle: This ELISA-based method captures MPO-DNA complexes from biological samples (e.g., plasma, cell culture supernatant) using an anti-MPO antibody and detects the complexed DNA with a DNA-binding dye.
Abbreviated Protocol:
-
Coat a 96-well plate with an anti-MPO capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples (e.g., plasma from treated and untreated animals) to the wells and incubate.
-
Wash the wells and add a DNA-binding dye (e.g., PicoGreen).
-
Measure the fluorescence to quantify the amount of MPO-DNA complexes.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the effects of MPO inhibition.
Caption: MPO-mediated inflammatory signaling and the point of intervention for MPO inhibitors.
Caption: A generalized experimental workflow for the verification of MPO inhibitor effects.
Conclusion
While a direct comparison of "this compound" is not feasible due to the absence of scientific data, the framework provided here for 4-ABAH illustrates the necessary components for a comprehensive and objective comparison guide for any MPO inhibitor. For researchers, scientists, and drug development professionals, the rigorous, independent verification of a compound's effects through standardized in vitro and in vivo assays is paramount. The use of well-characterized tool compounds like 4-ABAH is essential for validating new experimental models and for benchmarking the performance of novel MPO inhibitors. Should information on "this compound" become available, a similar comparative analysis would be crucial for its scientific validation.
References
- 1. mpo-8.com [mpo-8.com]
- 2. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MPO-16 to 2x MPO-8 Conversion Cassette - Arkoptics.com-A trusted manufacturer of optical fiber communication products [arkoptics.com]
- 4. projects.h-its.org [projects.h-its.org]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
Safety Operating Guide
Proper Disposal of Mpo-IN-8: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Mpo-IN-8 must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. The exact protocol for disposal is contingent on the chemical's formulation and any carrier solvents used.
In the absence of a specific SDS for "this compound," it is imperative to identify the precise chemical name or CAS number of the compound. "this compound" is likely an internal or abbreviated name for a Myeloperoxidase inhibitor. Without the exact chemical identity, providing accurate and safe disposal guidance is not possible.
General Guidelines for Chemical Waste Disposal
Once the specific chemical identity and associated hazards are known, the following general principles for laboratory chemical disposal should be followed. These are based on standard laboratory safety practices and hazardous waste regulations.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. This determination should be based on the information in the SDS and may include properties such as ignitability, corrosivity, reactivity, or toxicity.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously.
-
Container Labeling: All waste containers must be clearly and accurately labeled with the full chemical name(s) of the contents, including any solvents, and the approximate concentrations. Use appropriate hazard symbols as required.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its waste. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
-
3. Spill and Emergency Procedures:
-
In the event of a spill, follow the procedures outlined in the chemical's SDS.
-
Have spill control materials readily available, such as absorbent pads or granules.
-
Ensure that an emergency eyewash station and safety shower are accessible.
Disposal Workflow
The decision-making process for the proper disposal of this compound can be visualized as follows:
Quantitative Data Summary
Any quantitative data, such as permissible exposure limits (PELs), concentration limits for disposal, or reportable quantities, will be specified in the manufacturer's Safety Data Sheet. This information should be compiled into a clear and accessible table for easy reference within your laboratory's standard operating procedures.
| Parameter | Value & Units | Source |
| Permissible Exposure Limit (PEL) | As per SDS | SDS |
| Short-Term Exposure Limit (STEL) | As per SDS | SDS |
| Reportable Quantity (RQ) | As per SDS | SDS |
| Recommended PPE | As per SDS | SDS |
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet for this compound and adhere to the hazardous waste management protocols established by your institution and local regulatory agencies.
Essential Safety and Operational Guide for Handling Mpo-IN-8
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Mpo-IN-8. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Proper selection and use of PPE are the first line of defense against potential exposure.[1][2]
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Disposable Nitrile Gloves | Double-gloved | Prevents skin contact with the chemical. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.[3] |
| Eye Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | ANSI Z87.1 certified | Protects eyes from splashes or airborne particles of the chemical.[3] |
| Body Protection | Laboratory Coat | Long sleeves and tight cuffs | Provides a barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Necessary when handling the powder form of this compound outside of a certified chemical fume hood to prevent inhalation.[3] |
Operational Plan: Handling and Storage
Strict adherence to the following procedures minimizes the risk of exposure and contamination during the handling and storage of this compound.
Handling Procedures:
-
Preparation: Before handling this compound, ensure you have read and understood this safety guide. The work area, preferably a chemical fume hood, should be clean and lined with absorbent bench paper.[3]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the required amount of this compound powder within a chemical fume hood to control airborne particles.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to minimize dust generation.[3]
-
Container Management: Keep the container holding this compound tightly closed when not in use.[3]
-
Hygiene: After handling, wash hands thoroughly with soap and water.[4]
Storage Procedures:
-
Store this compound in a cool, dry, and well-ventilated area.[5]
-
Keep the container tightly sealed and clearly labeled with the chemical name and hazard warnings.[3]
-
Store away from incompatible materials.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of following institutional and local regulations.[3][4]
Waste Segregation and Collection:
-
Solid Waste: All contaminated consumables, including gloves, pipette tips, and bench paper, must be collected in a dedicated and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container.
All hazardous waste must be disposed of through a licensed waste disposal contractor.[4]
Emergency Procedures: Spill and Exposure Protocol
Chemical Spill:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear the appropriate PPE before attempting to clean the spill.
-
Containment: For a small spill of solid this compound, gently cover it with absorbent material. For a liquid spill, use an appropriate chemical absorbent.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Report: Report the incident to the laboratory supervisor and the Environmental Health and Safety (EHS) department.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Visual Guides
The following diagrams illustrate key workflows for handling this compound safely.
Caption: Standard operating procedure for handling this compound.
Caption: Workflow for responding to a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
